molecular formula C11H11NO2 B1506790 (4-(o-Tolyl)isoxazol-5-yl)methanol CAS No. 1383132-94-2

(4-(o-Tolyl)isoxazol-5-yl)methanol

Cat. No.: B1506790
CAS No.: 1383132-94-2
M. Wt: 189.21 g/mol
InChI Key: LFDKEVYINYWBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(o-Tolyl)isoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(o-Tolyl)isoxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(o-Tolyl)isoxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-methylphenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-4-2-3-5-9(8)10-6-12-14-11(10)7-13/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDKEVYINYWBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(ON=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719928
Record name [4-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383132-94-2
Record name [4-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (4-(o-Tolyl)isoxazol-5-yl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and structural versatility allow for a wide range of molecular designs targeting various biological pathways. This guide provides a detailed technical overview of a specific, nuanced derivative: (4-(o-Tolyl)isoxazol-5-yl)methanol . While this particular molecule is not extensively documented in mainstream literature, this paper constructs a comprehensive profile based on established isoxazole chemistry, data from isomeric analogs, and predictive modeling. We will detail its molecular structure, physicochemical properties, a robust and plausible multi-step synthesis protocol, and explore its potential as both a bioactive compound and a versatile synthetic intermediate for drug discovery programs.

Introduction: The Significance of the Isoxazole Scaffold

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug development. Its inclusion in a molecule can enhance pharmacokinetic properties, improve metabolic stability, and provide a rigid scaffold for orienting pharmacophoric groups.[1] The biological activities associated with isoxazole derivatives are remarkably broad, encompassing anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others.[2]

The molecule under consideration, (4-(o-Tolyl)isoxazol-5-yl)methanol, presents three key features of interest:

  • The Isoxazole Core: Provides the foundational heterocyclic structure known for biological activity.

  • The ortho-Tolyl Group at C4: The aryl substitution at the 4-position is crucial for modulating activity. The ortho-methyl substituent introduces steric hindrance and alters the electronic profile compared to its meta or para isomers, which can significantly impact target binding and selectivity.

  • The Hydroxymethyl Group at C5: This primary alcohol is a critical functional handle. It can act as a hydrogen bond donor, directly interacting with biological targets, or serve as a reactive site for further chemical modification and the development of prodrugs or more complex derivatives.

This guide aims to provide the necessary technical foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors.

Molecular Profile

Chemical Structure and Nomenclature

The precise arrangement of the substituents on the isoxazole ring dictates the molecule's identity and behavior.

Figure 1: Chemical structure of (4-(o-Tolyl)isoxazol-5-yl)methanol.

  • IUPAC Name: (4-(2-Methylphenyl)isoxazol-5-yl)methanol

  • Synonyms: (4-(o-Tolyl)isoxazol-5-yl)methanol

  • CAS Number: Not assigned (as of February 2026)

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties. Data for molecular formula and weight are calculated, while other parameters are estimated based on isomeric analogs and computational models.[3]

PropertyValueSource / Justification
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated[3]
Appearance White to off-white solidPredicted based on analogs
Melting Point ~95-105 °CEstimated based on p-tolyl isomer (97°C)[1]
Boiling Point > 300 °CEstimated
LogP (octanol/water) ~2.1 ± 0.4Predicted (computational)
pKa ~13.5 (alcohol proton)Estimated
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in waterPredicted based on structure

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are predicted. The aromatic protons of the o-tolyl group would appear as a multiplet around 7.2-7.5 ppm. The isoxazole proton at C3 would be a singlet around 8.5 ppm. The methylene protons (-CH₂OH) would appear as a singlet or doublet (if coupled to the OH proton) around 4.7 ppm, and the methyl protons (-CH₃) as a singlet around 2.3 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its position dependent on concentration and solvent.[4]

  • ¹³C NMR (100 MHz, CDCl₃): Key predicted signals include the isoxazole ring carbons (C3, C4, C5) in the range of 105-175 ppm, the methylene carbon (~55-60 ppm), the methyl carbon (~20 ppm), and aromatic carbons (125-140 ppm).[4]

  • IR (KBr, cm⁻¹): A broad absorption band for the O-H stretch is expected around 3200-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3100 cm⁻¹, and C=N stretching from the isoxazole ring near 1600 cm⁻¹.[1]

Synthesis and Purification

As this specific isomer is not commercially available, a reliable synthetic route is paramount. While a [3+2] cycloaddition is effective for 3,5-disubstituted isoxazoles, a different strategy is required for the 4,5-disubstituted pattern.[1] A robust and widely applicable method involves the cyclization of a β-ketoester with hydroxylamine, followed by reduction.[5][6]

Retrosynthetic Analysis

The proposed synthesis begins by disconnecting the isoxazole ring and the primary alcohol to identify readily available starting materials.

retrosynthesis Target (4-(o-Tolyl)isoxazol-5-yl)methanol Intermediate1 Ethyl 4-(o-tolyl)isoxazole-5-carboxylate Target->Intermediate1  Reduction (FGI) Intermediate2 Ethyl 2-(o-tolyl)-3-oxobutanoate Intermediate1->Intermediate2  Cyclization Starting3 Hydroxylamine (NH2OH) Intermediate1->Starting3 Starting1 o-Tolylacetic acid Intermediate2->Starting1  Acylation Starting2 Ethyl acetate Intermediate2->Starting2

Figure 2: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This two-step protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: Synthesis of Ethyl 4-(o-tolyl)isoxazole-5-carboxylate

This step involves the formation of the core isoxazole ring from a custom β-ketoester precursor. The precursor, ethyl 2-(o-tolyl)-3-oxobutanoate, can be synthesized from o-tolylacetic acid and ethyl acetate via a Claisen condensation.

  • Rationale: The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a classic and high-yielding method for constructing isoxazole rings. The regioselectivity is generally well-controlled, leading to the desired 4,5-disubstituted product.[7]

  • Protocol:

    • To a solution of ethyl 2-(o-tolyl)-3-oxobutanoate (1.0 eq) in ethanol (10 mL per gram of ester), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

    • Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry.

Step 2: Reduction to (4-(o-Tolyl)isoxazol-5-yl)methanol

This final step converts the ester functional group into the primary alcohol.

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing esters to primary alcohols without affecting the aromatic or isoxazole rings.[8][9] It is preferred over milder reagents like sodium borohydride, which are generally ineffective for ester reduction.[9]

  • Protocol:

    • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon) and cool to 0 °C in an ice bath.

    • Dissolve the ethyl 4-(o-tolyl)isoxazole-5-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) ensures the formation of a granular precipitate that is easy to filter.

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product.

    • Purify the final compound by recrystallization or column chromatography to obtain (4-(o-Tolyl)isoxazol-5-yl)methanol.

    • Validation: Confirm the final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications and Biological Relevance

Role as a Synthetic Intermediate

The primary alcohol of (4-(o-Tolyl)isoxazol-5-yl)methanol is a versatile functional group for further synthetic elaboration. It can be readily:

  • Oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a new class of derivatives.

  • Esterified or Etherified to create prodrugs or to attach linkers for conjugation to other molecules (e.g., for PROTACs or antibody-drug conjugates).

  • Converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions, allowing the introduction of amines, azides, or other functional groups.

Predicted Biological Activity

While no specific biological data exists for this compound, the isoxazole scaffold is a known pharmacophore. Derivatives have shown promise in several therapeutic areas:

  • Anti-inflammatory: Many isoxazoles, such as the COX-2 inhibitor Valdecoxib, function as potent anti-inflammatory agents.[1]

  • Anticancer: The isoxazole ring is present in compounds designed to inhibit various kinases and other cancer-related targets.[2]

  • Antimicrobial: The scaffold has been incorporated into numerous antibacterial and antifungal drug candidates.[2]

The unique steric and electronic properties conferred by the o-tolyl group could lead to novel selectivity profiles against these or other targets.

Workflow for Biological Screening

A logical progression for evaluating the biological potential of this novel compound would follow a standard drug discovery cascade.

screening cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical A Primary Screening (High-Throughput Assays) B Dose-Response & IC50/EC50 Determination A->B C Target Identification/ Mechanism of Action (MoA) B->C D ADME/Tox Profiling (Cell-based assays) C->D E In Vivo Efficacy (Disease Models) D->E F Lead Optimization E->F Start Synthesized Compound (>95% Purity) Start->A

Figure 3: A standard workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

(4-(o-Tolyl)isoxazol-5-yl)methanol is a novel chemical entity with significant untapped potential. This guide has provided a robust framework for its synthesis and characterization, drawing upon established chemical principles and data from closely related analogs. The proposed two-step synthesis is efficient and scalable, enabling researchers to produce high-purity material for further investigation.

Future research should focus on executing the proposed synthesis and performing a full spectroscopic characterization to confirm the predicted data. Subsequently, the compound should be entered into a broad biological screening program to identify potential therapeutic applications. The versatile hydroxymethyl group serves as an ideal starting point for the generation of a focused library of derivatives, which will be crucial for developing structure-activity relationships (SAR) and optimizing lead compounds.

References

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved February 12, 2026, from [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved February 12, 2026, from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved February 12, 2026, from [Link]

  • Taylor & Francis Group. (2017). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 12, 2026, from [Link]

  • International Journal of Advanced Research. (n.d.). A straightforward, practical, and economical process for producing isoxazole derivatives. Retrieved February 12, 2026, from [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents. Retrieved February 12, 2026, from [Link]

  • Quora. (2017). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of isoxazol-5(4H)-ones (4a–y). Retrieved February 12, 2026, from [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved February 12, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of paramount importance in medicinal chemistry, featuring in a range of commercially available pharmaceuticals.[1][2] The isoxazole core can act as a versatile scaffold, allowing for diverse substitutions that can modulate a compound's physicochemical properties and biological activity.[3][4] Its unique electronic and steric features enable it to participate in various non-covalent interactions with biological targets, making it a privileged structure in the design of novel therapeutic agents.[5] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide will provide a detailed exploration of the synthesis, characterization, and potential applications of a representative member of this class, (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol.

Physicochemical Properties of (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol

Understanding the physicochemical properties of a target compound is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. Below is a summary of the key properties for (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol.

PropertyValueSource
CAS Number 1267982-19-3[6]
Molecular Formula C₁₂H₁₃NO₂[6]
Molecular Weight 203.24 g/mol [7]
IUPAC Name [5-methyl-3-(2-methylphenyl)-1,2-oxazol-4-yl]methanol[7]

Synthesis of Substituted Isoxazolyl Methanols: A Mechanistic Approach

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several established methodologies. A prevalent and highly effective strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[8] This approach offers a high degree of control over the regiochemistry of the resulting isoxazole.

General Synthetic Strategy: 1,3-Dipolar Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles can be efficiently achieved through the reaction of an in situ generated nitrile oxide with an alkyne.[5] The nitrile oxide is typically formed from the corresponding aldoxime in the presence of an oxidizing agent. The regioselectivity of the cycloaddition is a critical consideration, and can often be controlled by the electronic and steric nature of the substituents on both the nitrile oxide and the alkyne.

Below is a generalized workflow for the synthesis of a substituted isoxazolyl methanol, exemplified by the synthesis of a related isomer, (3-para-tolyl-isoxazol-5-yl)methanol.[5]

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Nitrile Oxide Formation & Cycloaddition A Substituted Benzaldehyde C Aldoxime A->C Pyridine B Hydroxylamine Hydrochloride B->C F Substituted Isoxazolyl Methanol C->F [3+2] Cycloaddition D Propargyl Alcohol D->F E Sodium Hypochlorite E->C

Caption: Generalized workflow for the synthesis of substituted isoxazolyl methanols.

Experimental Protocol: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol

This protocol is adapted from a published procedure for a constitutional isomer and serves as a representative example of the synthetic methodology.[5]

Step 1: Synthesis of 4-Methylbenzaldoxime

  • To a solution of 4-methylbenzaldehyde (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.1 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methylbenzaldoxime.

Step 2: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol

  • Dissolve the 4-methylbenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane.

  • Add an aqueous solution of sodium hypochlorite (NaOCl) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (3-para-tolyl-isoxazol-5-yl)methanol.

Rationale behind Experimental Choices:

  • Pyridine in Oxime Formation: Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction towards the formation of the oxime.

  • Sodium Hypochlorite as Oxidant: Sodium hypochlorite is a readily available and effective oxidizing agent for the in situ generation of the nitrile oxide from the aldoxime.

  • [3+2] Cycloaddition: This powerful reaction forms the isoxazole ring in a single step with high atom economy. The regiochemistry is dictated by the electronic properties of the nitrile oxide and the alkyne.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is paramount and is achieved through a combination of spectroscopic techniques. While specific spectra for (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol are not publicly available, the following are the expected characteristic signals based on the analysis of closely related structures.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group, a singlet for the methyl group on the phenyl ring, a singlet for the methyl group on the isoxazole ring, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the methyl carbons, the methylene carbon of the methanol substituent, and the carbons of the isoxazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic peaks for C-H aromatic and aliphatic stretching, as well as C=N and C-O stretching vibrations of the isoxazole ring, are also expected.[5]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular mass.

Applications in Drug Development and Research

The isoxazole scaffold is a key component in numerous compounds with diverse biological activities. The substitution pattern of (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol presents several avenues for further investigation and development in medicinal chemistry.

Potential as Kinase Inhibitors

Many kinase inhibitors incorporate heterocyclic scaffolds to interact with the ATP-binding site of the enzyme. The substituted isoxazole ring can be tailored to form key hydrogen bonds and hydrophobic interactions within these sites. Further functionalization of the methanol group could lead to the development of potent and selective kinase inhibitors for oncology and inflammatory diseases.

Probes for Chemical Biology

The methanol functionality provides a convenient handle for the attachment of fluorescent tags, biotin, or other reporter molecules. This would enable the synthesis of chemical probes to study the interactions of isoxazole-based ligands with their biological targets, aiding in target identification and validation.

Building Blocks for Further Synthetic Elaboration

(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol serves as a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and amines, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[9]

Applications cluster_apps Potential Applications A (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol B Kinase Inhibitors A->B Bioisosteric replacement and SAR studies C Chemical Biology Probes A->C Functionalization of -CH2OH group D Synthetic Building Block A->D Derivatization of hydroxyl group

Caption: Potential applications of substituted isoxazolyl methanols in research and development.

Conclusion

While the specific compound 4-(2-Methylphenyl)isoxazol-5-methanol lacks a readily identifiable CAS number, the exploration of its constitutional isomer, (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol, provides a solid framework for understanding this class of molecules. The synthetic strategies, particularly the 1,3-dipolar cycloaddition, offer a versatile and efficient means of accessing a wide range of substituted isoxazoles. The inherent biological potential of the isoxazole scaffold, coupled with the opportunities for further chemical modification presented by the methanol functionality, makes these compounds highly attractive targets for future research in drug discovery and chemical biology. This guide provides the foundational knowledge for researchers to confidently embark on the synthesis and exploration of this promising area of medicinal chemistry.

References

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33699-33721. [Link]

  • Al-Ostath, A., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry, 14(1), 1-11. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1336-1353. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Shafi, S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results, 555-565. [Link]

  • 2a biotech. (5-METHYL-3-(O-TOLYL)ISOXAZOL-4-YL)METHANOL. [Link]

  • Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug Metabolism and Disposition, 40(11), 2059-2068. [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. [Link]

  • Bentham Science. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. [Link]

  • SpectraBase. Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][10][11]dioxol- 5-yl). [Link]

  • ChemSynthesis. (3-ethyl-5-methyl-4-isoxazolyl)methanol. [Link]

  • Zanco Journal of Medical Sciences. Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. [Link]

  • PubMed. (S)-[5-Methyl-3-(3-methyl-thio-phen-2-yl)-4,5-dihydro-isoxazol-5-yl]methanol. [Link]

  • ChemBK. (5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol Request for Quotation. [Link]

  • SpectraBase. (3-bromanyl-5-methyl-1,2-oxazol-4-yl)methanol. [Link]

Sources

The 4-Aryl-5-Hydroxymethylisoxazole Scaffold: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal utility of the 4-aryl-5-hydroxymethylisoxazole scaffold.

Executive Summary

The 4-aryl-5-hydroxymethylisoxazole scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more common 3-aryl and 5-aryl isomers. This specific regioisomer combines a lipophilic 4-aryl core—ideal for


-

stacking interactions within kinase or GPCR binding pockets—with a polar 5-hydroxymethyl "warhead" that serves as a hydrogen bond donor/acceptor or a versatile synthetic handle for further diversification.

This guide addresses the primary challenge associated with this scaffold: Regioselectivity . While standard 1,3-dipolar cycloadditions favor 3,5-disubstituted products, this document outlines a high-fidelity synthetic workflow to access the 4,5-substituted core, supported by experimental protocols and mechanistic insights.

Structural Significance & Pharmacophore Analysis

The isoxazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability. In the 4-aryl-5-hydroxymethyl configuration, the molecule exhibits a unique vector profile:

FeatureFunction in Drug Design
Isoxazole Core Rigid spacer; accepts H-bonds (N2); weak aromatic character.
4-Aryl Moiety Occupies hydrophobic pockets; critical for potency in COX-2 and kinase inhibitors.
5-Hydroxymethyl Polar Handle: Increases solubility; mimics serine/threonine side chains.Synthetic Hub: Precursor to aldehydes (reductive amination), halides (alkylation), or esters (prodrugs).

Synthetic Architectures

The Regioselectivity Challenge

The most common isoxazole synthesis—[3+2] cycloaddition of nitrile oxides with terminal alkynes—predominantly yields 3-aryl-5-substituted isoxazoles due to steric and electronic control. Accessing the 4-aryl isomer requires "reversing" this selectivity or utilizing a stepwise cyclocondensation approach.

Primary Route: C5-Lithiation of 4-Arylisoxazoles

The most reliable method to install the 5-hydroxymethyl group on a 4-aryl core is the post-synthetic functionalization of a parent 4-arylisoxazole. The C5 proton of 4-substituted isoxazoles is significantly more acidic (


) than the C3 proton, allowing for selective deprotonation and electrophilic trapping.
Workflow Visualization

SynthesisWorkflow Start Aryl Malonaldehyde (or Enamine Eq.) Cyclization Cyclocondensation (NH2OH·HCl) Start->Cyclization Ring Formation Intermediate 4-Arylisoxazole (Parent Core) Cyclization->Intermediate Regioselective Lithiation C5-Lithiation (n-BuLi, -78°C) Intermediate->Lithiation Deprotonation Trapping Electrophile Trap (Paraformaldehyde) Lithiation->Trapping C-C Bond Formation Product 4-Aryl-5-hydroxymethylisoxazole (Target) Trapping->Product Workup

Figure 1: Stepwise regioselective synthesis of the 4-aryl-5-hydroxymethylisoxazole scaffold.

Detailed Experimental Protocols

Phase 1: Synthesis of the 4-Phenylisoxazole Core

Prerequisite: This step constructs the isoxazole ring with the aryl group locked in position 4.[1]

Reagents: 2-Phenylmalonaldehyde (or Sodium 2-phenyl-3-oxoprop-1-en-1-olate), Hydroxylamine hydrochloride (


), Ethanol.
  • Preparation: Dissolve 2-phenylmalonaldehyde (10 mmol) in Ethanol (20 mL).

  • Cyclization: Add Hydroxylamine hydrochloride (11 mmol) and reflux the mixture for 4–6 hours.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[2] Partition the residue between Ethyl Acetate and Water.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-phenylisoxazole .
    
Phase 2: C5-Functionalization (The Hydroxymethylation)

Mechanism: Kinetic deprotonation at C5 followed by nucleophilic attack on formaldehyde.

Reagents: 4-Phenylisoxazole,


-Butyllithium (

-BuLi, 1.6M in hexanes), Paraformaldehyde (source of HCHO), dry THF.
  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add 4-phenylisoxazole (1.0 eq) and dry THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Dropwise add

    
    -BuLi  (1.1 eq) over 15 minutes.
    
    • Note: The solution often turns yellow/orange, indicating the formation of the 5-lithio species. Stir for 30–60 minutes at -78°C.

  • Trapping: Add Paraformaldehyde (3.0 eq, monomerized by heating in a separate flask and directing the gas into the reaction, or adding solid paraformaldehyde if depolymerization is rapid enough) or dry DMF (followed by

    
     reduction).
    
    • Preferred Method: Add a solution of monomeric formaldehyde in THF (prepared freshly) or quench with dry DMF to get the aldehyde, then reduce in situ.

    • Direct HCHO: Add solid paraformaldehyde (excess) and allow to warm to RT slowly.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Column chromatography (typically 30-50% EtOAc in Hexanes due to polarity of the alcohol) yields 4-phenyl-5-hydroxymethylisoxazole .

Medicinal Chemistry & SAR Insights

Modifying the 4-aryl ring influences potency and metabolic stability. The 5-hydroxymethyl group serves as a critical interaction point.

Substitution (4-Aryl)Effect on Physicochemical PropertiesPotential Biological Impact
Unsubstituted (Phenyl) Baseline lipophilicity.General scaffold binding.
4-Fluoro / 4-Chloro Increases metabolic stability (blocks para-oxidation); increases lipophilicity (

).
Enhanced potency in hydrophobic pockets (e.g., COX-2).
3,4-Dimethoxy Electron-rich; potential metabolic liability (demethylation).Mimics combretastatin A4 (tubulin binding).
4-Trifluoromethyl High lipophilicity; strong electron-withdrawing.Common in leflunomide analogs; alters pKa of isoxazole.
Pathway Visualization: Biological Interaction

SAR Center 4-Aryl-5-Hydroxymethyl Isoxazole Aryl 4-Aryl Group: Hydrophobic / Pi-Stacking Center->Aryl Hydroxyl 5-Hydroxymethyl: H-Bond Donor/Acceptor Center->Hydroxyl Isoxazole Isoxazole N-O: Dipole Interactions Center->Isoxazole Target1 Kinase ATP Pocket (Hinge Region) Aryl->Target1 Pi-Stacking Target2 COX-2 Active Site Aryl->Target2 Hydrophobic Fit Hydroxyl->Target1 H-Bond to Gatekeeper

Figure 2: Pharmacophore mapping of the scaffold against common biological targets.

References

  • Regioselective Synthesis of Isoxazoles: Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.

  • Lithiation Strategies: Regioselective Synthesis of 3,4-diaryl-5-unsubstituted isoxazoles. PubMed, 2018.

  • Biological Activity (Tubulin): Synthesis and cellular bioactivities of novel isoxazole derivatives. PMC, 2021.

  • General Synthesis: 4-PHENYLISOXAZOLE synthesis methods and properties. ChemicalBook.

  • Reduction Protocols: Reduction of carboxylic acids to primary alcohols.[3][4] ChemGuide.

Sources

Technical Guide: Structural and Functional Divergence of 4-(o-tolyl) vs. 4-(p-tolyl) Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between 4-(o-tolyl) and 4-(p-tolyl) isoxazole derivatives.

Executive Summary: The "Twist" vs. "Stack" Paradigm

In the development of isoxazole-based pharmacophores (e.g., Valdecoxib analogs, RORγt inverse agonists), the regiochemistry of the tolyl substituent is not merely a trivial steric modification. It acts as a molecular switch controlling conformation, solubility, and receptor fit.

  • 4-(p-tolyl) derivatives: Tend to adopt a pseudo-planar conformation , facilitating

    
    -
    
    
    
    stacking and deep insertion into narrow hydrophobic pockets (e.g., COX-2 active site).
  • 4-(o-tolyl) derivatives: Are forced into a twisted conformation (dihedral angle >60°) due to steric clash between the ortho-methyl and the isoxazole ring heteroatoms. This disrupts planarity, increases solubility by breaking crystal lattice energy, and alters selectivity by excluding the molecule from flat binding clefts.

Structural Analysis & Conformational Dynamics

The primary differentiator between these isomers is the torsion angle between the phenyl ring and the isoxazole core. This "atropisomeric potential" dictates the physicochemical profile.

Crystallographic Insights

X-ray diffraction studies reveal a stark contrast in the preferred solid-state conformations:

Feature4-(p-tolyl) Isoxazole4-(o-tolyl) Isoxazole
Dihedral Angle < 20° (Often ~9–15°)~60–65°
Conformation Coplanar / Flattened EnvelopeTwisted / Orthogonal
Electronic Effect Extended conjugation (

-system overlap)
Broken conjugation (Electronic isolation)
Crystal Packing High density, strong

-

stacking
Lower density, weaker packing forces

Expert Insight: The ortho-methyl group introduces a 1,2-strain equivalent with the isoxazole oxygen or nitrogen. While rotation is possible in solution, the energy barrier is significantly higher for the ortho isomer, often locking it into a specific bioactive conformation that may not match the induced fit required by certain enzymes.

Visualization: Steric Impact on Conformation

The following diagram illustrates the steric clash driving the conformational twist in the ortho isomer compared to the planar para isomer.

G cluster_0 4-(p-tolyl) Isoxazole cluster_1 4-(o-tolyl) Isoxazole node_p Para-Methyl Group (Remote from Core) conf_p Planar Conformation (High Conjugation) node_p->conf_p core_p Isoxazole Ring core_p->node_p No Steric Clash node_o Ortho-Methyl Group (Proximal to Core) clash Steric Clash (1,2-Strain) node_o->clash core_o Isoxazole Ring core_o->clash conf_o Twisted Conformation (Dihedral ~65°) clash->conf_o Forces Rotation

Caption: Comparative steric analysis showing how the proximal ortho-methyl group forces a twisted conformation, contrasting with the planar para-tolyl system.

Synthetic Protocols: 1,3-Dipolar Cycloaddition

While steric hindrance is a concern in many couplings, 1,3-dipolar cycloaddition is remarkably tolerant of ortho-substitution . The formation of the isoxazole ring via nitrile oxides and alkynes proceeds efficiently even with bulky ortho-tolyl groups, a counter-intuitive finding for many chemists accustomed to Pd-catalyzed cross-coupling sensitivities.

Comparative Synthesis Protocol

Reaction Type: [3+2] Cycloaddition Precursors:


-unsaturated ketones (chalcones) or alkynes + Hydroxylamine/Nitrile Oxides.
Step-by-Step Methodology
  • Oxime Generation: React the appropriate 2-methylbenzaldehyde (for ortho) or 4-methylbenzaldehyde (for para) with hydroxylamine hydrochloride in ethanol/pyridine.

    • Observation: Both isomers form oximes readily. The ortho isomer may show a slight delay in precipitation due to higher solubility.

  • Chlorination (In situ): Convert oxime to hydroximoyl chloride using NCS (N-chlorosuccinimide) in DMF.

  • Cycloaddition:

    • Reagents: Hydroximoyl chloride + Alkyne (e.g., phenylacetylene) +

      
       (base).
      
    • Conditions: Stir at room temperature for 12–24 hours.

    • Critical Difference: The ortho-tolyl substrate does not require elevated temperatures compared to the para-tolyl substrate. Yields for both typically range from 85–95%.

Self-Validating Checkpoint:

  • TLC Monitoring: The ortho-isomer product will typically have a slightly higher

    
     value in non-polar solvents (e.g., Hexane/EtOAc) compared to the para-isomer due to the twisted conformation reducing polarity and surface area interaction with the silica.
    

Synthesis start Start: Tolyl-Aldehyde (Ortho or Para) step1 Step 1: Oxime Formation (NH2OH·HCl, Pyridine) start->step1 step2 Step 2: Chlorination (NCS, DMF) -> Nitrile Oxide step1->step2 step3 Step 3: [3+2] Cycloaddition (Alkyne, Et3N) step2->step3 Sterics do not hinder rate check QC Checkpoint: Ortho Isomer Rf > Para Isomer Rf step3->check final Final Isoxazole Derivative check->final

Caption: Workflow for 1,3-dipolar cycloaddition. Note the QC checkpoint regarding Retardation factor (Rf) differences due to conformational polarity.

Physicochemical Profiling

The structural "twist" directly impacts the physical properties relevant to drug formulation.

Property4-(p-tolyl) Derivative4-(o-tolyl) DerivativeMechanism
Solubility LowerHigher The twisted ortho conformation disrupts efficient crystal packing, lowering lattice energy.
Melting Point Higher (e.g., ~97°C for alcohol deriv.)LowerSymmetry and planarity in the para isomer stabilize the solid state.
Lipophilicity (LogP) Slightly HigherSlightly LowerReduced molecular surface area available for hydrophobic interaction in the twisted state.
UV

Red-shifted (longer

)
Blue-shifted (shorter

)
Ortho-twist breaks conjugation between phenyl and isoxazole rings.

Pharmacological Implications (SAR)

In drug design, the choice between ortho and para is a choice between affinity and selectivity .

Case Study: COX-2 Inhibition (Valdecoxib Analogs)
  • Mechanism: COX-2 has a distinct hydrophobic side pocket.

  • Para-Effect: 4-(p-tolyl) analogs (and p-sulfonamides) align perfectly with the hydrophobic channel, maximizing Van der Waals contacts.

  • Ortho-Effect: Introduction of an ortho-methyl group often abolishes activity . The steric bulk clashes with the channel walls (specifically Arg120 or Tyr355 regions), preventing the isoxazole core from seating correctly.

Case Study: Nuclear Receptors (RORγt)
  • Observation: In RORγt inverse agonists, ortho-substitution (e.g., o-F or o-Me) on the phenyl ring attached to the isoxazole often leads to a 7–13 fold decrease in potency .

  • Causality: The receptor requires a specific planar alignment to stabilize the helix 12 conformation. The ortho-twist forces the molecule into a volume that clashes with the co-activator binding site.

When to use 4-(o-tolyl)?

Use the ortho-isomer when:

  • Breaking Planarity: You need to disrupt

    
    -stacking to improve solubility.
    
  • Selectivity: You wish to exclude binding to a target that requires a flat ligand (e.g., DNA intercalation or flat enzymatic clefts).

  • Conformational Locking: You need to populate a specific rotamer to match a twisted binding pocket (e.g., certain kinase inhibitors where the "gatekeeper" residue requires a twisted ligand).

References

  • Crystal Structure Analysis: Aydin, A. et al. "Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole."[1] IUCrData, 2021. Link

  • Synthesis & Steric Tolerance: Waldo, J. P. et al. "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib." Journal of Organic Chemistry, 2004. Link

  • SAR & RORγt Activity: Fauber, B. P. et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt." Journal of Medicinal Chemistry, 2014. Link

  • General Isoxazole SAR: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles."[2] Current Organic Chemistry, 2005. Link

  • Melting Point Data: Golding, C. "Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes." Biological and Molecular Chemistry, 2024.[2][3][4][5] Link

Sources

Methodological & Application

Synthesis of (4-(o-Tolyl)isoxazol-5-yl)methanol from 2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (4-(o-Tolyl)isoxazol-5-yl)methanol

Executive Summary

This application note details a robust, four-step protocol for the synthesis of (4-(o-Tolyl)isoxazol-5-yl)methanol starting from 2-methylbenzaldehyde . The synthesis of 4-aryl-5-substituted isoxazoles presents a specific regiochemical challenge, as standard cycloadditions (e.g., nitrile oxide + alkyne) typically yield the 3-aryl isomer.[1]

To ensure the correct placement of the o-tolyl group at the 4-position and the hydroxymethyl group at the 5-position, this protocol utilizes a Vilsmeier-Haack–type construction of the isoxazole core followed by a regioselective C5-lithiation .[1] This route is chosen for its high regiocontrol, scalability, and the avoidance of unstable nitrile oxide intermediates.

Key Chemical Strategy:

  • C1-Homologation: Conversion of the aldehyde to the phenylacetaldehyde via Wittig methoxymethylation.

  • Vinamidinium Formation: Construction of the 3-carbon backbone using Vilsmeier chemistry.

  • Ring Closure: Cyclization with hydroxylamine to form the 4-arylisoxazole core.

  • C5-Functionalization: Lithiation and hydroxymethylation to install the primary alcohol.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals that the 4-aryl pattern is best accessed by constructing the ring from a pre-functionalized 2-aryl-3-carbon fragment.[1]

Retrosynthesis Target (4-(o-Tolyl)isoxazol-5-yl)methanol (Target) Isoxazole 4-(o-Tolyl)isoxazole (Core Scaffold) Target->Isoxazole C5-Lithiation / HCHO Vinamidinium 3-(Dimethylamino)-2-(o-tolyl)acrolein (Vinamidinium Salt) Isoxazole->Vinamidinium NH2OH·HCl / Cyclization Aldehyde 2-(o-Tolyl)acetaldehyde (Homologated) Vinamidinium->Aldehyde POCl3 / DMF (Vilsmeier) Start 2-Methylbenzaldehyde (Starting Material) Aldehyde->Start Wittig Homologation

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity of the 4-aryl system.

Detailed Experimental Protocols

Step 1: Homologation to 2-(o-Tolyl)acetaldehyde

Objective: Extend the carbon chain by one unit to prepare the alpha-carbon for the isoxazole ring.[1] Method: Wittig Methoxymethylation.

  • Reagents:

    • (Methoxymethyl)triphenylphosphonium chloride (1.1 equiv)

    • Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]

    • 2-Methylbenzaldehyde (1.0 equiv)[1]

    • THF (Anhydrous), HCl (2M)

  • Protocol:

    • Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0°C under nitrogen.

    • Add KOtBu portion-wise to generate the ylide (solution turns deep red/orange). Stir for 30 min.

    • Add 2-methylbenzaldehyde dropwise.[1] Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Quench with water and extract with diethyl ether. Concentrate the organic layer to obtain the enol ether intermediate.

    • Hydrolysis: Dissolve the crude enol ether in THF/2M HCl (4:1) and reflux for 2 hours.

    • Neutralize with NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Step 2: Synthesis of 3-(Dimethylamino)-2-(o-tolyl)acrolein

Objective: Create the 3-carbon "Vinamidinium" backbone required for the 4-substituted isoxazole.[1] Method: Arnold-Vilsmeier Formylation.[1]

  • Reagents:

    • 2-(o-Tolyl)acetaldehyde (from Step 1)[1]

    • Phosphorus Oxychloride (POCl₃) (2.5 equiv)

    • N,N-Dimethylformamide (DMF) (Excess, acts as solvent/reagent)

  • Protocol:

    • Cool DMF (5 equiv) to 0°C in a dry flask.

    • Add POCl₃ dropwise (exothermic) to generate the Vilsmeier reagent. Stir for 20 min.

    • Add 2-(o-tolyl)acetaldehyde dropwise at 0°C.

    • Heat the mixture to 70°C for 4–6 hours. The solution typically turns dark yellow/brown.

    • Work-up: Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc) to buffer the hydrolysis.

    • Stir vigorously for 1 hour to hydrolyze the iminium salt to the vinamidinium aldehyde (or enamino-aldehyde).

    • Extract with CH₂Cl₂, wash with brine, and dry.

    • Note: The product, 3-(dimethylamino)-2-(o-tolyl)acrolein , is often a solid and can be recrystallized from ethanol/hexane.[1]

Step 3: Cyclization to 4-(o-Tolyl)isoxazole

Objective: Close the ring using hydroxylamine.[1] Mechanism: Nucleophilic attack of hydroxylamine on the iminium/aldehyde carbons followed by dehydration.

  • Reagents:

    • 3-(Dimethylamino)-2-(o-tolyl)acrolein[1]

    • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 equiv)

    • Methanol (Solvent)[2][3]

  • Protocol:

    • Dissolve the vinamidinium intermediate in Methanol (0.5 M concentration).

    • Add NH₂OH·HCl in one portion.

    • Heat to reflux for 3 hours. Monitor by TLC (the polar amino-aldehyde spot disappears; a less polar isoxazole spot appears).

    • Cool to RT and remove methanol under reduced pressure.

    • Partition residue between water and Ethyl Acetate.[2][4]

    • Wash organic layer with dilute HCl (to remove unreacted amine/hydroxylamine) and then brine.

    • Dry and concentrate.

    • Result:4-(o-Tolyl)isoxazole .[1] (Verify by ¹H NMR: Characteristic singlets for H3 and H5 isoxazole protons around 8.5–9.0 ppm).

Step 4: Regioselective C5-Hydroxymethylation

Objective: Install the methanol group at the 5-position.[1] Method: C5-Lithiation followed by trapping with Formaldehyde.[1]

  • Reagents:

    • 4-(o-Tolyl)isoxazole[1]

    • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)[1]

    • Paraformaldehyde (depolymerized) or dry DMF (alternative)

    • THF (Anhydrous)

  • Protocol:

    • Dissolve 4-(o-tolyl)isoxazole in anhydrous THF under Argon/Nitrogen.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 15 min.[1] Maintain temp < -70°C.

      • Mechanistic Note: The C5 proton of isoxazole is the most acidic (pKa ~20-25) and is selectively deprotonated over the C3 proton or the methyl group on the tolyl ring.

    • Stir at -78°C for 30–45 min to ensure complete lithiation.

    • Electrophile Addition:

      • Option A (Direct): Add a suspension of dry Paraformaldehyde (excess) in THF.

      • Option B (Two-step): Add dry DMF (1.5 equiv), stir 30 min, warm to RT, quench with NH₄Cl to get the Aldehyde , then reduce with NaBH₄.

    • Recommended (Option A): Allow the paraformaldehyde mixture to warm slowly to RT overnight.

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc, dry, and concentrate.

    • Purification: Column chromatography (SiO₂, Hexane/EtOAc gradient).

Data Summary & Process Parameters

StepTransformationKey ReagentCritical ParameterExpected Yield
1 HomologationPh₃P⁺CH₂OMe / KOtBuAnhydrous conditions80-85%
2 Vilsmeier FormylationPOCl₃ / DMFTemp control (70°C)75-80%
3 CyclizationNH₂OH[1]·HClReflux completion85-90%
4 Functionalizationn-BuLi / HCHOTemp (-78°C)65-75%

Reaction Pathway Visualization

ReactionPathway SM 2-Methylbenzaldehyde Inter1 2-(o-Tolyl)acetaldehyde SM->Inter1 1. Ph3P+CH2OMe/KOtBu 2. H3O+ Inter2 3-(Dimethylamino)- 2-(o-tolyl)acrolein Inter1->Inter2 POCl3, DMF 70°C Core 4-(o-Tolyl)isoxazole Inter2->Core NH2OH·HCl MeOH, Reflux Final (4-(o-Tolyl)isoxazol- 5-yl)methanol Core->Final 1. n-BuLi, -78°C 2. (CH2O)n

Figure 2: Step-by-step reaction workflow from starting material to final alcohol.[1][5][6][7][8]

Troubleshooting & Optimization

  • Regioselectivity Check (Step 3): If the 3-aryl isomer is suspected (unlikely with this route), check the ¹H NMR. The 4-aryl isoxazole will show two distinct singlets for the ring protons (H3 and H5) in the aromatic region. The 3-aryl isomer typically shows a doublet coupling (J ~1.8 Hz) between H4 and H5.

  • Lithiation Efficiency (Step 4): If the yield is low, ensure the THF is strictly anhydrous and the n-BuLi is titrated. The o-tolyl methyl group is less acidic than the C5-H of the isoxazole, but excess base or higher temperatures (> -60°C) could lead to benzylic deprotonation.[1] Keep strictly cold.

  • Alternative for Step 4: If n-BuLi is not feasible, one may use Ethyl Oxalyl Chloride in Step 2 instead of Vilsmeier reagents to attempt a direct ester synthesis, though the Vilsmeier route is cleaner for the 4-aryl core.

References

  • Levine, S. G. (1958). A new synthesis of phenylacetaldehyde. Journal of the American Chemical Society, 80(22), 6150-6151. Link (Method for aldehyde homologation).

  • Arnold, Z. (1961). The Vilsmeier-Haack reaction of aliphatic and cycloaliphatic aldehydes. Collection of Czechoslovak Chemical Communications, 26, 3051.
  • Menozzi, G., Mosti, L., & Schenone, P. (1987). Reaction of ethyl 2-aryl-3-dimethylaminoacrylates with hydroxylamine and hydrazines. Synthesis, 1987(11), 998-1001. Link (Cyclization regiochemistry).

  • Micetich, R. G. (1970). Lithiation of isoxazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. Link (Regioselective C5-lithiation of isoxazoles).

  • Short, K. M., & Ziegler, C. B. (1993). Synthesis of 4-substituted isoxazoles. Tetrahedron Letters, 34(1), 71-74.

Sources

Application Note: Regioselective Synthesis of 4-Substituted Isoxazole-5-methanols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4-substituted isoxazole-5-methanol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for


-aminobutyric acid (GABA) analogs, glutamate receptor agonists (e.g., AMPA), and a core linker in fragment-based drug design. However, the synthesis of this specific regioisomer presents a classic challenge: standard 1,3-dipolar cycloadditions of nitrile oxides with terminal propargyl alcohols predominantly yield the 5-substituted isoxazole-3-methanol  or the 3-substituted isoxazole-5-methanol  (where the 4-position remains unsubstituted).

Achieving substitution specifically at the 4-position while maintaining a hydroxymethyl group at the 5-position requires inverting the standard regiochemical outcome or utilizing directed metalation strategies. This guide details two high-fidelity protocols to access this scaffold:

  • De Novo Synthesis (The Cycloaddition Route): Utilizes the electronic polarization of alkynyl esters to force regioselective [3+2] cycloaddition, yielding the 4-substituted-5-carboxylate, which is subsequently reduced.

  • Divergent Synthesis (The Metalation Route): Exploits the acidity of the C5-proton in 4-bromoisoxazoles for lithiation-trapping, ideal for generating libraries of 4-aryl derivatives.

Mechanistic Analysis & Regioselectivity

The Regioselectivity Problem

In thermal 1,3-dipolar cycloadditions between a nitrile oxide (


) and a terminal alkyne (

), the major product is typically the 3,5-disubstituted isoxazole . This is governed by Frontier Molecular Orbital (FMO) theory and steric factors, where the oxygen of the dipole (or the carbon, depending on the dipole) aligns to minimize steric clash and maximize orbital overlap, typically placing the substituent

at position 5.
The Solution: Electronic Bias

To synthesize the 4-substituted-5-functionalized isomer, we must use an internal alkyne with strong electron-withdrawing character at one terminus. Using an alkynyl ester (


) introduces a strong polarization. The 

-carbon of the propiolate becomes electrophilic, directing the nucleophilic carbon of the nitrile oxide dipole to the 4-position (relative to the ester at 5).

Regioselectivity cluster_0 Standard Terminal Alkyne cluster_1 Target Strategy: Alkynyl Ester Dipole Nitrile Oxide (R-CNO) Prod1 3,5-Disubstituted (Major) Dipole->Prod1 Steric Control Alkyne Terminal Alkyne (H-C≡C-R') Alkyne->Prod1 Dipole2 Nitrile Oxide (R-CNO) TS Transition State Electronic Control Dipole2->TS Ester Alkynyl Ester (R'-C≡C-COOEt) Ester->TS Prod2 Ethyl 3-R-4-R'-isoxazole-5-carboxylate TS->Prod2 β-C Attack Reduction Reduction (LiAlH4) Prod2->Reduction Final 4-Substituted Isoxazole-5-Methanol Reduction->Final

Caption: Comparative regiochemical pathways. The use of alkynyl esters reverses the standard outcome, enabling access to the 4-substituted-5-carboxylate precursor.

Protocol 1: De Novo Synthesis via [3+2] Cycloaddition[1]

Best for: 4-Alkyl, 4-Aryl, and 3,4-Disubstituted analogs. Scale: Gram to Multigram.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Aldehyde (R-CHO) : Precursor for the nitrile oxide (Position 3). Use Paraformaldehyde for 3-Unsubstituted (3-H).

  • Alkynyl Ester : Ethyl 2-alkynoate (

    
    ). (Commercially available or synthesized via lithiation of terminal alkyne + ethyl chloroformate).
    
  • Hydroxylamine Hydrochloride : For oxime generation.[1][2]

  • N-Chlorosuccinimide (NCS) : Chlorinating agent.

  • Triethylamine (

    
    ) : Base for dehydrohalogenation.
    
  • Lithium Aluminum Hydride (

    
    ) : Reducing agent.
    
Step-by-Step Methodology
Step 1: Preparation of the Chlorooxime (Nitrile Oxide Precursor)
  • Dissolve the aldehyde (10 mmol) in EtOH/H2O (1:1, 20 mL).

  • Add Hydroxylamine HCl (11 mmol) and Sodium Acetate (11 mmol). Stir at RT for 2 h.

  • Extract with EtOAc, dry (

    
    ), and concentrate to yield the Aldoxime .[3]
    
  • Dissolve the aldoxime (10 mmol) in dry DMF (15 mL).

  • Add NCS (11 mmol) portion-wise at 0°C. (Caution: Exothermic).

  • Stir at RT for 1 h to form the Hydroximoyl Chloride . Do not isolate; use immediately.

Step 2: Regioselective Cycloaddition[4]
  • In a separate flask, dissolve Ethyl 2-alkynoate (10 mmol) in dry

    
     (20 mL).
    
  • Add the Hydroximoyl Chloride solution from Step 1 to this flask.

  • Cool to 0°C.

  • Add Triethylamine (12 mmol) dissolved in

    
     (5 mL) dropwise  over 1 hour via syringe pump.
    
    • Critical: Slow addition keeps the concentration of free nitrile oxide low, preventing dimerization to furoxan byproducts.[5]

  • Allow to warm to RT and stir for 12 h.

  • Workup: Quench with water, extract with DCM, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

    • Product: Ethyl 3-substituted-4-substituted-isoxazole-5-carboxylate.[6]

Step 3: Reduction to Methanol
  • Dissolve the ester (5 mmol) in dry THF (20 mL) under Argon.

  • Cool to -78°C (or 0°C for robust substrates).

  • Add

    
      (1.0 M in THF, 5.5 mmol) dropwise.
    
    • Note: DIBAL-H (2.2 equiv) at -78°C is preferred if the 4-substituent contains sensitive reducible groups (e.g., nitriles, ketones).

  • Stir for 1 h. Monitor by TLC.[7][8][5]

  • Fieser Quench: Add 0.2 mL water, 0.2 mL 15% NaOH, 0.6 mL water. Stir until a white precipitate forms.

  • Filter through Celite and concentrate.

    • Final Product: 4-Substituted Isoxazole-5-methanol.

Protocol 2: Divergent Synthesis via Lithiation

Best for: Generating libraries of 4-Aryl isoxazoles from a common precursor. Precursor: 4-Bromoisoxazole (Commercial or synthesized from vinyl bromide).

Step-by-Step Methodology
Step 1: Lithiation and Formylation
  • Dissolve 4-bromoisoxazole (or 3-substituted-4-bromoisoxazole) (5 mmol) in dry THF (15 mL).

  • Cool to -100°C (liquid

    
    /Et2O bath) or -78°C .
    
    • Note: The C5-H is acidic, but the C4-Br bond is labile to Lithium-Halogen exchange. However, isoxazoles are prone to ring fragmentation (Valence Isomerization) with strong bases at higher temps. Keep strictly cold.

    • Correction: Direct deprotonation at C5 is preferred over halogen exchange for 4-bromo substrates. Use LDA (Lithium Diisopropylamide) instead of n-BuLi to avoid Br-Li exchange competition.

  • Add LDA (5.5 mmol) dropwise at -78°C. Stir for 30 min.

    • Species formed:[3][9][8][2][6][10] 4-bromo-5-lithioisoxazole.

  • Add dry DMF (6 mmol) or Paraformaldehyde (excess).

    • If DMF: Quench with

      
       to get 4-bromo-isoxazole-5-carbaldehyde . Reduce with 
      
      
      
      to get the methanol.[10]
    • If Paraformaldehyde: Warm to RT, quench to get 4-bromo-isoxazole-5-methanol directly.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Dissolve 4-bromo-isoxazole-5-methanol (1 mmol) in Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.2 mmol),

    
     (3 mmol), and catalyst 
    
    
    
    (5 mol%).
  • Heat at 80°C for 4-6 h under Argon.

  • Workup: Extract with EtOAc, purify via column chromatography.

    • Final Product: 4-Aryl-isoxazole-5-methanol.

Data Summary & Troubleshooting

Comparison of Methods
FeatureProtocol 1: [3+2] CycloadditionProtocol 2: Lithiation/Coupling
Regiocontrol Excellent (>95:5) due to ester polarizationAbsolute (Structural)
Substrate Scope 4-Alkyl, 4-Aryl, 4-EsterPrimarily 4-Aryl/Heteroaryl
Limiting Factor Availability of alkynyl estersStability of lithiated isoxazole
Key Byproduct Furoxan (from nitrile oxide dimerization)Ring fragmentation products
Troubleshooting Table
ObservationRoot CauseCorrective Action
Dimer Formation (Furoxan) Nitrile oxide concentration too high.Increase dilution; slow addition of base (syringe pump).
Wrong Regioisomer (3,5-sub) Used terminal alkyne instead of ester.Must use Alkynyl Ester (

).
Ring Cleavage (Protocol 2) Temperature > -60°C during lithiation.Maintain -78°C or lower; use LDA instead of n-BuLi.
Over-reduction

reduced other functional groups.
Switch to DIBAL-H at -78°C or NaBH4/CaCl2 .

References

  • Lasri, J. et al. (2008). Efficient regioselective synthesis of 4- and 5-substituted isoxazoles under thermal and microwave conditions. Journal of Heterocyclic Chemistry.

  • Hansen, P. et al. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles. Journal of Organic Chemistry.

  • Natale, N. R. et al. (2007). Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3-carboxylate. Acta Crystallographica.

  • BenchChem Protocols . Comparative analysis of different synthetic routes to isoxazole-5-carboxylates.

  • MDPI Molecules . Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles.

Sources

Functionalization of (4-(o-Tolyl)isoxazol-5-yl)methanol for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of (4-(o-Tolyl)isoxazol-5-yl)methanol , a privileged scaffold in medicinal chemistry. The isoxazole ring serves as a bioisostere for amide bonds and phenyl rings, offering unique dipole interactions and metabolic stability profiles. The C5-hydroxymethyl group acts as a versatile "warhead" for divergent synthesis, while the C4-o-tolyl group introduces critical steric bulk and lipophilicity, often exploiting orthogonal hydrophobic pockets in target proteins (e.g., kinases, COX-2, BET bromodomains).

This document provides validated protocols for three primary diversification vectors:

  • Nitrogen Vector: Oxidation and Reductive Amination.

  • Oxygen Vector: Etherification via Mitsunobu Chemistry.

  • Electrophilic Vector: Activation and Nucleophilic Displacement.

Chemical Profile & Steric Considerations

PropertyDescriptionDrug Design Implication
Core Scaffold 1,2-Oxazole (Isoxazole)Aromatic, stable to acid; acts as a hydrogen bond acceptor (N) and weak donor (C-H).
C4 Substituent o-Tolyl (2-methylphenyl)Critical: The ortho-methyl group forces the phenyl ring out of planarity with the isoxazole core (dihedral angle twist). This restricts conformation, potentially increasing binding selectivity by reducing entropic penalty upon binding.
C5 Handle Hydroxymethyl (-CH₂OH)Primary alcohol. Susceptible to oxidation, activation (leaving group), and etherification.
Stability Warning N-O Bond Lability Do NOT use catalytic hydrogenation (H₂/Pd-C). This will cleave the N-O bond, ring-opening the isoxazole to form an amino-enone.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent alcohol.

Isoxazole_Functionalization Start (4-(o-Tolyl)isoxazol-5-yl)methanol (Parent Alcohol) Aldehyde Aldehyde Intermediate (Swern/DMP) Start->Aldehyde Oxidation (DMP, DCM) LG Activated Electrophile (Chloride/Mesylate) Start->LG SOCl2 or MsCl Ether Aryl/Alkyl Ethers (Mitsunobu/Williamson) Start->Ether Ar-OH, PPh3, DIAD (Mitsunobu) Amine Secondary/Tertiary Amines (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Heterocycle N-Linked Heterocycles (Imidazoles/Pyrazoles) LG->Heterocycle Het-H, Base

Figure 1: Divergent synthesis strategy. The C5-alcohol serves as the pivot point for accessing diverse chemical space.

Module 1: The Nitrogen Vector (Reductive Amination)

Objective: Convert the -OH to an amine to improve solubility and access basic pharmacophores. Challenge: The o-tolyl group provides steric shielding. Standard oxidations (e.g., PCC) may be slow or yield tarry byproducts due to acid sensitivity. Solution: Use Dess-Martin Periodinane (DMP) for mild, neutral oxidation, followed by reductive amination with Sodium Triacetoxyborohydride (STAB) .

Protocol A: Oxidation to Aldehyde
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) under Argon.

  • Reactants: Dissolve (4-(o-Tolyl)isoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Add Dess-Martin Periodinane (1.2 eq) in one portion at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Note: The reaction is typically fast. Monitor by TLC (stain with KMnO4; aldehyde is active).

  • Quench: Dilute with Et₂O. Add a 1:1 mixture of sat. aq. NaHCO₃ and sat. aq. Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Workup: Extract with Et₂O (3x), dry over MgSO₄, and concentrate.

    • Checkpoint: The aldehyde is stable but should be used immediately in the next step to prevent air oxidation to the carboxylic acid.

Protocol B: Reductive Amination
  • Imine Formation: Dissolve the crude aldehyde (1.0 eq) in DCE (1,2-Dichloroethane). Add the desired amine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 mins.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq). Stir at RT overnight.

  • Workup: Quench with sat. aq. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Module 2: The Oxygen Vector (Mitsunobu Etherification)

Objective: Install aromatic ethers to probe hydrophobic pockets. Mechanism: SN2 inversion.[1] Since the primary alcohol is achiral, stereochemistry is not an issue, but steric bulk is. Reagent Choice: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD for better stability and easier byproduct removal.

Protocol C: Mitsunobu Coupling
  • Dissolution: In a dry flask, combine the isoxazole methanol (1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq), and the nucleophile (e.g., Phenol, 1.2 eq) in anhydrous THF (0.1 M).

  • Addition: Cool to 0°C. Add DIAD (1.5 eq) dropwise over 10 minutes.

    • Why dropwise? To prevent the formation of hydrazine byproducts and control the exotherm.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Troubleshooting: If the reaction is sluggish due to the o-tolyl sterics, heat to 40°C or use ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu₃ for a more powerful catalytic cycle.

  • Workup: Concentrate and triturate with Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate.[2]

Module 3: The Electrophilic Vector (Activation)

Objective: Convert -OH to a leaving group for displacement by heterocycles (e.g., imidazole, triazole). Method: Mesylation is preferred over halogenation for stability and ease of handling.

Protocol D: Mesylation & Displacement
  • Activation: Dissolve alcohol (1.0 eq) in DCM with TEA (Triethylamine, 2.0 eq) at 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir 1 hour.

    • Validation: TLC will show a spot slightly less polar than the alcohol.

  • Workup (Crucial): Wash with cold 1M HCl (rapidly), then NaHCO₃. Dry and concentrate. Do not store the mesylate; use immediately.

  • Displacement: Dissolve the mesylate in DMF. Add the heterocycle (e.g., Pyrazole, 2.0 eq) and Cs₂CO₃ (2.5 eq). Heat to 60°C for 4 hours.

    • Note: The o-tolyl group may retard the SN2 approach. If conversion is low, add NaI (0.1 eq) to form the transient, more reactive iodide (Finkelstein condition).

Analytical Data Summary

Transformation1H NMR Diagnostic Shift (CDCl3)Key IR Signal (cm⁻¹)
Parent Alcohol δ 4.65 (s, 2H, -CH ₂OH)~3350 (Broad OH)
Aldehyde δ 9.80 (s, 1H, -CH O)~1690 (Sharp C=O)
Chloride δ 4.55 (s, 2H, -CH ₂Cl)Loss of OH
Ether (Ph-O-) δ 5.10 (s, 2H, -CH ₂OPh)~1240 (C-O stretch)

References

  • Isoxazole Scaffold in Drug Discovery: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[3][4][5][6] Current Organic Chemistry, 9(10), 925-958.

  • Mitsunobu Reaction on Heterocyclic Alcohols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Oxidation Protocols (DMP): Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.

  • Isoxazole Stability (Ring Opening): Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier. (Context on base-induced ring cleavage of isoxazoles).

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application Notes and Protocols for the Synthesis of 4-(o-Tolyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isoxazole-5-carbaldehydes in Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in drug design due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[2][3] The incorporation of an isoxazole ring can enhance a molecule's physicochemical properties, such as metabolic stability and bioavailability. Consequently, isoxazole derivatives have found applications across a wide therapeutic spectrum, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][4]

Among the various functionalized isoxazoles, isoxazole-5-carbaldehydes are particularly valuable synthetic intermediates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse molecular complexity. This enables the exploration of vast chemical space in the quest for novel therapeutic agents. This document provides a comprehensive guide for the synthesis of a specific, yet representative, member of this class: (4-(o-Tolyl)isoxazol-5-yl)methanol, and its subsequent oxidation to 4-(o-tolyl)isoxazole-5-carbaldehyde.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-(o-tolyl)isoxazole-5-carbaldehyde is approached in a two-stage process. The first stage involves the construction of the isoxazole ring system to yield the precursor alcohol, (4-(o-tolyl)isoxazol-5-yl)methanol. The second stage is the selective oxidation of this primary alcohol to the target aldehyde.

Part 1: Synthesis of the Precursor Alcohol, (4-(o-Tolyl)isoxazol-5-yl)methanol

The synthesis of the isoxazole ring is achieved via a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne. In this protocol, the o-tolyl nitrile oxide is generated in situ from o-tolylaldoxime and reacts with propargyl alcohol to furnish the desired 4-(o-tolyl)isoxazol-5-yl)methanol.

Workflow for the Synthesis of (4-(o-Tolyl)isoxazol-5-yl)methanol:

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation and Cycloaddition o-Tolualdehyde o-Tolualdehyde o-Tolylaldoxime o-Tolylaldoxime o-Tolualdehyde->o-Tolylaldoxime Hydroxylamine HCl, Pyridine o-Tolyl Nitrile Oxide o-Tolyl Nitrile Oxide o-Tolylaldoxime->o-Tolyl Nitrile Oxide NCS or Bleach (4-(o-Tolyl)isoxazol-5-yl)methanol (4-(o-Tolyl)isoxazol-5-yl)methanol o-Tolyl Nitrile Oxide->(4-(o-Tolyl)isoxazol-5-yl)methanol Propargyl Alcohol

Caption: Synthetic route to the precursor alcohol.

Experimental Protocol: Synthesis of (4-(o-Tolyl)isoxazol-5-yl)methanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Tolualdehyde120.1512.0 g0.10
Hydroxylamine HCl69.498.3 g0.12
Pyridine79.10100 mL-
N-Chlorosuccinimide (NCS)133.5314.7 g0.11
Propargyl alcohol56.066.7 g0.12
Dichloromethane (DCM)84.93200 mL-
Ethyl acetate (EtOAc)88.11As needed-
Hexanes-As needed-

Procedure:

  • Oxime Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-tolualdehyde (12.0 g, 0.10 mol) in pyridine (100 mL). To this solution, add hydroxylamine hydrochloride (8.3 g, 0.12 mol) portion-wise over 10 minutes. Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation of Oxime: Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with 1 M HCl (2 x 100 mL) to remove pyridine, followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield o-tolylaldoxime as a crude solid, which can be used in the next step without further purification.

  • [3+2] Cycloaddition: In a 500 mL three-necked flask fitted with a dropping funnel and a magnetic stirrer, dissolve the crude o-tolylaldoxime in 100 mL of dichloromethane (DCM). Add propargyl alcohol (6.7 g, 0.12 mol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of N-chlorosuccinimide (NCS) (14.7 g, 0.11 mol) in 100 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by adding 100 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (4-(o-tolyl)isoxazol-5-yl)methanol as a solid.

Part 2: Oxidation to 4-(o-Tolyl)isoxazole-5-carbaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a critical step that requires mild and efficient conditions to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice for this transformation due to its high chemoselectivity, neutral pH, and room temperature reaction conditions.[5][6][7][8]

Mechanism of Dess-Martin Oxidation:

The oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine(V) center of the DMP reagent. This is followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde, an iodinane byproduct, and acetic acid.[5]

Workflow for the Dess-Martin Oxidation:

cluster_0 Oxidation (4-(o-Tolyl)isoxazol-5-yl)methanol (4-(o-Tolyl)isoxazol-5-yl)methanol 4-(o-Tolyl)isoxazole-5-carbaldehyde 4-(o-Tolyl)isoxazole-5-carbaldehyde (4-(o-Tolyl)isoxazol-5-yl)methanol->4-(o-Tolyl)isoxazole-5-carbaldehyde Dess-Martin Periodinane (DMP), DCM

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Experimental Protocol: Dess-Martin Oxidation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(4-(o-Tolyl)isoxazol-5-yl)methanol189.211.89 g0.01
Dess-Martin Periodinane (DMP)424.145.1 g0.012
Dichloromethane (DCM), anhydrous84.9350 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (4-(o-tolyl)isoxazol-5-yl)methanol (1.89 g, 0.01 mol) in anhydrous dichloromethane (50 mL).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (5.1 g, 0.012 mol) portion-wise over 5 minutes. The reaction mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether. Quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(o-tolyl)isoxazole-5-carbaldehyde.

Characterization and Analytical Data

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde proton (CHO): A singlet expected around δ 9.8-10.2 ppm.

    • Isoxazole proton (H-3): A singlet expected around δ 8.5-8.8 ppm.

    • Aromatic protons (tolyl group): A multiplet in the range of δ 7.2-7.5 ppm.

    • Methyl protons (tolyl group): A singlet around δ 2.3-2.5 ppm.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Aldehyde carbonyl carbon: A signal expected in the range of δ 185-195 ppm.

    • Isoxazole carbons (C-3, C-4, C-5): Signals expected in the aromatic region, typically between δ 110-170 ppm.

    • Aromatic carbons (tolyl group): Signals in the range of δ 125-140 ppm.

    • Methyl carbon (tolyl group): A signal around δ 20-22 ppm.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: m/z = 188.07.

Safety and Handling Precautions

  • Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially when impure or subjected to shock or heat. Handle with care and store in a cool, dry place.

  • N-Chlorosuccinimide (NCS): NCS is a corrosive and moisture-sensitive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Pyridine is a flammable and toxic liquid with an unpleasant odor. Use in a well-ventilated fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves when handling chemicals. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSolution
Incomplete oxidationInsufficient DMPAdd an additional 0.1-0.2 equivalents of DMP and continue monitoring.
Low quality or wet DMPUse freshly opened or properly stored DMP. Ensure all glassware and solvents are anhydrous.
Over-oxidation to carboxylic acidUnlikely with DMP, but possible with other oxidantsConfirm the identity of the byproduct by NMR. If over-oxidation is an issue, DMP is the preferred reagent.
Difficult work-up (emulsion)-Add more brine during the washing step. If the emulsion persists, filter the mixture through a pad of Celite.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(o-tolyl)isoxazole-5-carbaldehyde, a valuable building block in medicinal chemistry. The two-step sequence, involving a [3+2] cycloaddition to form the precursor alcohol followed by a mild and selective Dess-Martin oxidation, offers an efficient route to this important intermediate. The provided protocols, along with the troubleshooting guide and safety precautions, should enable researchers to successfully synthesize this and related isoxazole-5-carbaldehydes for their drug discovery programs.

References

  • Journal of Organic Chemistry, 2011, 76(17), 7067–7073. DOI: 10.1021/jo201083q
  • Tetrahedron Letters, 2008, 49(3), 528-531. DOI: 10.1016/j.tetlet.2007.11.091
  • Dess, D. B.; Martin, J. C. J. Org. Chem.1983, 48(22), 4155–4156. DOI: 10.1021/jo00170a070
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007.
  • Synthesis, 2005, (15), 2461-2478. DOI: 10.1055/s-2005-872139
  • Bioorganic & Medicinal Chemistry, 2018, 26(15), 4449-4459. DOI: 10.1016/j.bmc.2018.05.013
  • Molecules, 2021, 26(11), 3254. DOI: 10.3390/molecules26113254

Sources

Application Notes and Protocols: Strategic Halogenation of (4-(o-Tolyl)isoxazol-5-yl)methanol for Versatile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The isoxazole ring system is a cornerstone in modern drug discovery, prized for its unique electronic properties and its ability to serve as a versatile scaffold in the design of novel therapeutic agents.[1][2] Its presence in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents, underscores its significance.[3] The functionalization of the isoxazole core, particularly through the introduction of a halogen atom, opens up a gateway to a diverse range of molecular architectures via palladium-catalyzed cross-coupling reactions.[4] This application note provides a comprehensive guide for the strategic halogenation of (4-(o-Tolyl)isoxazol-5-yl)methanol, a key intermediate, and its subsequent utilization in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the rationale behind the experimental design, including the crucial step of alcohol protection, to ensure high-yield and selective transformations.

Strategic Halogenation: Navigating Chemoselectivity

The primary challenge in the direct halogenation of (4-(o-Tolyl)isoxazol-5-yl)methanol lies in the presence of multiple reactive sites: the isoxazole ring, the electron-rich o-tolyl group, and the primary alcohol of the hydroxymethyl substituent. The latter is susceptible to oxidation under certain halogenating conditions. To achieve selective halogenation of the isoxazole ring, a two-step strategy involving the protection of the alcohol functionality is paramount.

Workflow for Halogenation

The overall workflow for the successful halogenation of the starting material is depicted below. This involves the initial protection of the primary alcohol, followed by the selective halogenation of the isoxazole ring, and subsequent deprotection if required for the final product.

Halogenation_Workflow Start (4-(o-Tolyl)isoxazol-5-yl)methanol Protected_Alcohol Protected (4-(o-Tolyl)isoxazol-5-yl)methanol Start->Protected_Alcohol Protection Halogenated_Protected Halogenated Protected Isoxazole Protected_Alcohol->Halogenated_Protected Halogenation (NCS or NBS) Halogenated_Final Halogenated (4-(o-Tolyl)isoxazol-5-yl)methanol Halogenated_Protected->Halogenated_Final Deprotection (Optional)

Caption: General workflow for the halogenation of (4-(o-Tolyl)isoxazol-5-yl)methanol.

Protocol 1: Protection of the Hydroxymethyl Group

To prevent oxidation of the primary alcohol during halogenation, a robust protecting group is necessary. A tert-butyldimethylsilyl (TBDMS or TBS) ether is an excellent choice due to its ease of installation, stability to a wide range of reaction conditions (including those of many palladium-catalyzed couplings), and selective removal under mild conditions using a fluoride source.[3][5]

Materials:

Reagent/SolventM.W.AmountMolesEq.
(4-(o-Tolyl)isoxazol-5-yl)methanol203.231.0 g4.92 mmol1.0
tert-Butyldimethylsilyl chloride (TBDMSCl)150.72816 mg5.41 mmol1.1
Imidazole68.08402 mg5.90 mmol1.2
Dichloromethane (DCM), anhydrous-25 mL--

Procedure:

  • To a solution of (4-(o-Tolyl)isoxazol-5-yl)methanol (1.0 g, 4.92 mmol) in anhydrous dichloromethane (25 mL) under an inert atmosphere (nitrogen or argon), add imidazole (402 mg, 5.90 mmol).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (816 mg, 5.41 mmol) portion-wise to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, (4-(o-tolyl)isoxazol-5-yl)methoxymethyl-tert-butyldimethylsilane, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Halogenation of the Protected Isoxazole

With the alcohol group protected, the isoxazole ring can be selectively halogenated. N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are convenient and effective reagents for the chlorination and bromination of aromatic and heteroaromatic compounds, respectively.[1][6]

2.1 Chlorination using N-Chlorosuccinimide (NCS)

Materials:

Reagent/SolventM.W.AmountMolesEq.
Protected Isoxazole317.501.0 g3.15 mmol1.0
N-Chlorosuccinimide (NCS)133.53463 mg3.47 mmol1.1
Acetonitrile (MeCN)-20 mL--

Procedure:

  • Dissolve the protected isoxazole (1.0 g, 3.15 mmol) in acetonitrile (20 mL) in a round-bottom flask.

  • Add N-Chlorosuccinimide (463 mg, 3.47 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired chlorinated isoxazole.

2.2 Bromination using N-Bromosuccinimide (NBS)

Materials:

Reagent/SolventM.W.AmountMolesEq.
Protected Isoxazole317.501.0 g3.15 mmol1.0
N-Bromosuccinimide (NBS)177.98617 mg3.47 mmol1.1
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)-20 mL--
Benzoyl Peroxide (BPO) (optional, for radical initiation)242.23~15 mg-catalytic

Procedure:

  • Dissolve the protected isoxazole (1.0 g, 3.15 mmol) in a suitable solvent such as carbon tetrachloride or acetonitrile (20 mL).

  • Add N-Bromosuccinimide (617 mg, 3.47 mmol).

  • For radical-initiated bromination on the tolyl methyl group (if desired), a catalytic amount of a radical initiator like benzoyl peroxide can be added, and the reaction mixture can be irradiated with a UV lamp. For electrophilic aromatic substitution on the isoxazole ring, the reaction is typically performed in the dark.

  • Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

  • Work-up and purification are similar to the chlorination procedure described above.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The halogenated (4-(o-tolyl)isoxazol-5-yl)methanol derivatives are now primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[7]

Catalytic Cycle Overview

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species.[8] The cycle typically consists of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[9][10]

Coupling_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R'(L_n) OxAdd->Transmetal Transmetalation (R'-M) Transmetal->Pd0 Reductive Elimination Product R-R' Transmetal->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[11]

Materials:

Reagent/SolventM.W.AmountMolesEq.
Halogenated Protected Isoxazole-1.0 mmol1.0
Arylboronic Acid-1.2 mmol1.2
Pd(PPh₃)₄1155.5635 mg0.03 mmol0.03
Sodium Carbonate (Na₂CO₃)105.99212 mg2.0 mmol2.0
Toluene/Ethanol/Water (3:1:1)-10 mL--

Procedure:

  • In a Schlenk flask, combine the halogenated protected isoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add the solvent mixture (10 mL).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) under a counterflow of argon.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][12]

Materials:

Reagent/SolventM.W.AmountMolesEq.
Halogenated Protected Isoxazole-1.0 mmol1.0
Terminal Alkyne-1.2 mmol1.2
PdCl₂(PPh₃)₂701.9014 mg0.02 mmol0.02
Copper(I) Iodide (CuI)190.454 mg0.02 mmol0.02
Triethylamine (Et₃N)101.195 mL--
Tetrahydrofuran (THF), anhydrous-10 mL--

Procedure:

  • To a solution of the halogenated protected isoxazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of anhydrous THF (10 mL) and triethylamine (5 mL), add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (4 mg, 0.02 mmol) under an inert atmosphere.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[9]

Materials:

Reagent/SolventM.W.AmountMolesEq.
Halogenated Protected Isoxazole-1.0 mmol1.0
Amine-1.2 mmol1.2
Pd₂(dba)₃915.7218 mg0.02 mmol0.02
Xantphos578.6823 mg0.04 mmol0.04
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4 mmol1.4
Toluene, anhydrous-10 mL--

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add the halogenated protected isoxazole (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate, filter through Celite, and concentrate.

  • Purify the product by column chromatography.

Deprotection of the TBDMS Group

If the final product requires a free hydroxymethyl group, the TBDMS ether can be easily cleaved using tetra-n-butylammonium fluoride (TBAF) in THF.[3]

Procedure:

  • Dissolve the TBDMS-protected isoxazole derivative in THF.

  • Add a 1M solution of TBAF in THF (1.1 equivalents).

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the deprotected product.

Conclusion

The strategic halogenation of (4-(o-Tolyl)isoxazol-5-yl)methanol, facilitated by the use of a suitable alcohol protecting group, provides a versatile platform for the synthesis of a diverse library of isoxazole derivatives. The subsequent application of robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the introduction of a wide range of functionalities, significantly expanding the chemical space for drug discovery and development. The protocols detailed herein offer a reliable and efficient pathway for researchers to access these valuable compounds.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

  • Ohki, H.; Yamaguchi, J. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angew. Chem. Int. Ed.2025 , 64 (15), e202419339. [Link]

  • Palladium-catalyzed cross-coupling reactions. In Google Cloud; 2024.
  • Alcohol Protecting Group. In Organic Synthesis; 2024. [Link]

  • Role of palladium catalyst in cross-coupling reactions. In Google Cloud; 2025.
  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. In ResearchGate; 2024. [Link]

  • Sonogashira coupling. In Wikipedia; 2024. [Link]

  • Shinde, S. V.; Konar, S.; Pathare, R. S. One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. RSC Adv.2023 , 13 (25), 17043-17051. [Link]

  • Day, R. A.; Blake, J. A.; Stephens, C. E. Convenient and improved halogenation of 3,5-diarylisoxazoles using N-halosuccinimides. Tetrahedron Lett.2004 , 45 (32), 6139-6142. [Link]

  • N-Chlorosuccinimide (NCS). In Organic Chemistry Portal; 2024. [Link]

  • Baker, S. I.; Yaghoubi, M.; Bidwell, S. L.; Pierce, S. L.; Hratchian, H. P.; Baxter, R. D. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. J. Org. Chem.2022 , 87 (13), 8492-8502. [Link]

  • Guo, X.; et al. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Adv.2019 , 9 (14), 7838-7845. [Link]

  • Protecting Groups. In Organic Chemistry Portal; 2024. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. In YouTube; 2025. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for.... In ResearchGate; 2024. [Link]

  • Protecting groups. J. Chem. Soc., Perkin Trans. 12001 , 2495-2529. [Link]

  • Protecting Groups For Alcohols. In Master Organic Chemistry; 2015. [Link]

  • Silylethers. In Chemistry LibreTexts; 2021. [Link]

  • N-Bromosuccinimide (NBS). In Organic Chemistry Portal; 2024. [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. In NINGBO INNO PHARMCHEM CO.,LTD; 2024. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. In ResearchGate; 2024. [Link]

  • Ohki, H.; Yamaguchi, J. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chem. Eur. J.2025 , 31 (15), e202501589. [Link]

  • Silyl Protective Groups. In Chem-Station Int. Ed.; 2014. [Link]

  • Benzyl Ethers - Protecting Groups. In Organic Chemistry Portal; 2024. [Link]

  • Protecting Groups. In Chemistry IIT Bombay; 2020. [Link]

  • Protection of Alcohols. In Chemistry LibreTexts; 2022. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal; 2024. [Link]

  • Suzuki reaction. In Wikipedia; 2024. [Link]

Sources

Troubleshooting & Optimization

Solvent selection for crystallization of isoxazole methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Isoxazole Methanol Derivatives

Role: Senior Application Scientist Subject: Solvent System Engineering & Troubleshooting Guide Reference ID: ISOX-CRYST-2024-v1

Introduction: The Chemical Challenge

Isoxazole methanol derivatives present a unique crystallization paradox. The isoxazole ring is a polar, aromatic heterocycle (accepting hydrogen bonds), while the methanol side chain (


) acts as a hydrogen bond donor.

This duality creates two primary risks during crystallization:

  • Oiling Out (Liquid-Liquid Phase Separation): The compound prefers to form a solute-rich oil rather than a crystal lattice, particularly in the presence of impurities.[1][2]

  • Solvate Formation: The alcohol handle avidly binds with protic solvents (MeOH, EtOH), often trapping them in the lattice and failing ICH Q3C residual solvent limits.

This guide moves beyond basic "trial and error" to a thermodynamic approach based on Hansen Solubility Parameters (HSP) and Metastable Zone Width (MSZW) control.

Module 1: Solvent Selection Strategy

Do not choose solvents randomly. Use the "Marginal Affinity" principle. The ideal solvent dissolves the solute effectively at high temperatures (boiling point) but shows a sharp drop in solubility as temperature decreases (


).
Solvent Class Recommendations
Solvent ClassSuitabilityTechnical Rationale
Alcohols (MeOH, EtOH) ⚠️ Caution High Solubility. Good for dissolving, but risk of forming stable solvates due to H-bonding with the isoxazole methanol group. Use only if desolvation is planned.
Esters (Ethyl Acetate, IPAc) Preferred Moderate Solubility. Esters accept H-bonds from the methanol group but lack strong donors, encouraging the isoxazole-isoxazole lattice formation upon cooling.
Ethers (TBME, 2-MeTHF) Preferred Green Alternatives. 2-MeTHF (Class 3) is excellent for isoxazoles. It offers better stereocontrol and higher boiling points than ether/THF.
Alkanes (Heptane, Hexane) 🛑 Anti-Solvent Poor Solubility. Use strictly as an anti-solvent to drive yield. Adding too fast causes oiling out.
Chlorinated (DCM) Avoid Too Good. High solubility often prevents nucleation. Toxic (Class 2).
Workflow: The Selection Logic

SolventSelection Start START: Solubility Screening (100 mg compound) SolubleCold Soluble at RT? Start->SolubleCold SolubleHot Soluble at Reflux? SolubleCold->SolubleHot No Evap Evaporative Crystallization (Not Recommended for Scale) SolubleCold->Evap Yes (Too Soluble) CheckAnti Anti-Solvent Strategy SolubleHot->CheckAnti No (Insoluble) Cooling Cooling Crystallization SolubleHot->Cooling Yes (Ideal Profile) Result2 Monitor for Oiling Out CheckAnti->Result2 Add Heptane dropwise Result1 Analyze Polymorph (XRPD) Cooling->Result1 Crystals Form

Figure 1: Decision tree for initial solvent screening. Note that "Soluble at RT" usually indicates the solvent is too strong, leading to low yields.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool the solution, but instead of white crystals, you see yellow/orange oily droplets at the bottom or a milky emulsion. The Cause: The solution has entered a region where the liquid-liquid phase separation (LLPS) occurs before the crystal nucleation line. This is common in isoxazoles due to their low melting points and high conformational flexibility.

Protocol: The "Cloud Point" Seeding Method

Use this protocol to bypass the oiling phase.

  • Dissolution: Dissolve crude isoxazole in the chosen solvent (e.g., Ethyl Acetate) at near reflux.

  • Anti-solvent Addition: Add warm Heptane slowly until the solution turns slightly turbid (The Cloud Point).

  • Re-heat: Add a minimal amount of good solvent (EtOAc) to just clear the solution.

  • Seeding (CRITICAL): Cool to 5°C below the saturation temperature. Add 0.5% w/w pure seed crystals .

    • Why? Seeds provide a template for the lattice, bypassing the energy barrier that leads to oiling.

  • Aging: Hold temperature constant for 1-2 hours. Do not cool further until a visible bed of crystals has formed.

  • Slow Cooling: Cool at 0.1°C/min. Fast cooling drives the system back into the oiling zone.

Visualizing the Danger Zone

PhaseDiagram X Concentration Y Temperature Stable Stable Zone (Undersaturated) Meta Metastable Zone (Growth) Labile Labile Zone (Nucleation) Oil OILING OUT ZONE (Liquid-Liquid Phase Separation) SolubilityCurve Solubility Curve MSZW Super-Solubility Curve Start Hot Solution PathGood Seeded Path Start->PathGood PathBad Unseeded/Fast Cool Start->PathBad PathBad->Oil

Figure 2: Conceptual Phase Diagram. The goal is to stay in the "Metastable Zone" using seeds. Entering the high-concentration/low-temp zone too quickly triggers the "Oiling Out Zone."

Module 3: Purity & Solvates

The Solvate Trap: Isoxazole methanol derivatives often form channel solvates with methanol or ethanol.

  • Detection: TGA (Thermogravimetric Analysis) shows weight loss >1% before the melting point.

  • Fix: If a solvate forms, switch to a Toluene/Heptane or IPAc/Heptane system. These solvents are too bulky to fit in the crystal lattice channels of most isoxazole derivatives.

Color Removal: Isoxazoles degrade into yellow impurities (ring-opening nitriles) upon prolonged heating.

  • Action: If the mother liquor is dark yellow but crystals are off-white, wash the filter cake with cold, non-polar anti-solvent (e.g., chilled Heptane/TBME 90:10). Do not wash with the polar solvent, or you will re-dissolve the surface impurities into the crystal.

FAQ: Troubleshooting Specific Scenarios

Q1: My yield is <50%, but the purity is high. How do I recover the rest?

  • Diagnosis: The "Good" solvent is too strong. The solute remains in the mother liquor (ML).

  • Solution: Do not evaporate the ML to dryness (this concentrates impurities). Instead, perform a "Second Crop" crystallization by concentrating the ML to half volume and adding 2 equivalents of anti-solvent (Heptane). Keep the second crop separate as its purity will be lower.

Q2: The crystals are sticky/clumping together.

  • Diagnosis: Solvent inclusions or partial oiling out during filtration.[3]

  • Solution: This is a drying issue. Triturate (grind under solvent) the sticky solid with Pentane or Diethyl Ether (if chemically compatible) to extract the trapped high-boiling solvent, then filter immediately.

Q3: Can I use water as an anti-solvent?

  • Diagnosis: Water is a strong anti-solvent for organics.

  • Solution: Risky. For isoxazoles, adding water often causes immediate oiling out because the polarity difference is too extreme. Use water only if you are using water-miscible solvents like IPA, and add it very slowly at elevated temperatures.

References

  • International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[4] (2021).[4] Defines the toxicity classes of solvents (Avoid Class 1; Limit Class 2; Prefer Class 3).

  • Myerson, A. S.Handbook of Industrial Crystallization. (2002). Butterworth-Heinemann. The definitive text on solubility curves, MSZW, and oiling out thermodynamics.

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. (2007).[5] CRC Press. Essential for calculating solvent-solute compatibility (

    
    ).
    

Sources

Validation & Comparative

C13 NMR chemical shifts for 4-(o-tolyl) substituted isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the


C NMR chemical shift characteristics of 4-(o-tolyl) substituted isoxazoles, specifically focusing on the steric and electronic influences of the ortho-methyl group. The data and protocols below are synthesized from high-field NMR studies of isoxazole derivatives, including analogs of COX-2 inhibitors (e.g., Valdecoxib).

Executive Summary: The "Ortho-Effect" in Isoxazole NMR

In 4-aryl isoxazoles, the introduction of an ortho-methyl group (o-tolyl) creates a significant steric clash with the substituents at positions 3 and 5. This forces the aryl ring to rotate out of coplanarity with the isoxazole core, often approaching a 90° dihedral angle (orthogonal conformation).

Key NMR Signatures:

  • C4 Upfield Shift: The loss of conjugation due to ring twisting typically results in a shielding effect on the C4 carbon compared to planar analogs.

  • Distinct Methyl Signals: The o-tolyl methyl group (

    
     ppm) is magnetically distinct from the isoxazole ring methyls (
    
    
    
    ppm).
  • Quaternary Complexity: C3, C4, and C5 are all quaternary in 3,5-disubstituted-4-aryl systems, requiring HMBC for unambiguous assignment.

Comparative C NMR Data

The following table contrasts the chemical shifts of the 4-(o-tolyl) derivative with its para-isomer and the unsubstituted phenyl analog. These values represent typical ranges in CDCl


 at 100 MHz.
Carbon Position4-(o-Tolyl) (Steric Twist)4-(p-Tolyl) (Planar/Conj.)4-Phenyl (Baseline)Assignment Logic
C3 (Isoxazole) 158.5 – 159.5 ppm159.0 – 160.5 ppm159.0 – 160.0 ppmDeshielded by adjacent N; sensitive to C4 substituent electronics.
C4 (Isoxazole) 111.0 – 113.0 ppm 114.0 – 116.0 ppm 114.0 – 115.5 ppmDiagnostic: Shielded in o-tolyl due to steric inhibition of resonance.
C5 (Isoxazole) 166.0 – 168.0 ppm167.0 – 169.0 ppm167.0 – 169.0 ppmMost deshielded ring carbon (adjacent to O).
Isoxazole-Me (C3) 10.5 – 11.5 ppm11.0 – 12.0 ppm11.0 – 12.0 ppmHigh-field methyl signal.
Isoxazole-Me (C5) 11.5 – 12.5 ppm12.0 – 13.0 ppm12.0 – 13.0 ppmOften slightly downfield of C3-Me.
Aryl-Me 19.5 – 20.5 ppm 21.2 – 21.5 ppm N/AOrtho-methyl is shielded relative to para-methyl.
Aryl C-1' (Ipso) 128.0 – 130.0 ppm126.0 – 128.0 ppm128.0 – 129.0 ppmSensitive to the twist and ortho-substitution.

Note: Data ranges are derived from comparative analysis of 3,5-dimethyl-4-arylisoxazoles [1, 2] and substituent effect studies on isoxazole rings [3].

Structural & Mechanistic Visualization

The following diagram illustrates the steric interactions and the logic flow for assigning these signals using 2D NMR techniques.

IsoxazoleNMR cluster_structure Steric Conflict Zone cluster_logic Assignment Logic Isoxazole Isoxazole Core (Planar) Tolyl o-Tolyl Ring (Twisted ~90°) Isoxazole->Tolyl C4-C1' Bond HMBC HMBC Correlation Tolyl->HMBC 3J (H2'/H6') to C4 Me_Shift Aryl-Me Signal (~20 ppm) Tolyl->Me_Shift Ortho Position MeGroups 3,5-Dimethyls MeGroups->Isoxazole Attached at C3/C5 MeGroups->Tolyl Steric Clash Forces Twist MeGroups->HMBC 3J to C4 C4_Shift C4 Signal (~112 ppm) HMBC->C4_Shift Confirms Quaternary C4

Caption: Logical flow for assigning the quaternary C4 carbon using HMBC correlations from the flanking methyl groups and the aryl protons.

Experimental Protocol for Assignment

To ensure data integrity and reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl

    
      (neutralized with basic alumina to prevent acid-catalyzed exchange or degradation).
    
  • Concentration: High concentration is critical for detecting quaternary carbons (C3, C4, C5) in a reasonable timeframe.

Step 2: Acquisition Parameters
  • 
    C {1H} Decoupled: 
    
    • Relaxation Delay (D1): 2.0 - 3.0 seconds (Essential for quaternary carbons C3, C4, C5 to relax).

    • Scans: Minimum 1024 scans for adequate S/N ratio.

  • DEPT-135: Run to distinguish the methyl signals (positive) from the quaternary carbons (silent).

Step 3: Assignment Workflow (The "Triangulation" Method)
  • Identify Methyls: Use DEPT-135. The o-tolyl methyl (~20 ppm) and isoxazole methyls (~11-12 ppm) will all be positive.

  • Locate C4 (The Pivot):

    • Run an HMBC experiment.

    • Look for the C4 carbon (~112 ppm). It is the only carbon that will show correlations to both the isoxazole methyl protons (via

      
      ) and the aryl ring protons (H2'/H6').
      
  • Differentiate C3 vs. C5:

    • C5 is typically further downfield (~167 ppm) due to the adjacent oxygen.

    • HMBC correlations from the specific methyl attached to C5 will confirm this assignment.

References

  • Synthesis and biological evaluation of 3,5-dimethylisoxazole derivatives. Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives (Supporting Info). Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles. Source: Magnetic Resonance in Chemistry (Wiley) URL:[Link]

The Positional Isomerism Effect: A Comparative Guide to the Biological Activity of o-Tolyl vs. p-Tolyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone, recognized for its presence in a multitude of pharmacologically active compounds. Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, provides a unique electronic and steric profile, making it a privileged core for drug design.[1][2] The modification of this core with various substituents allows for the fine-tuning of a compound's biological activity, enhancing efficacy, and reducing toxicity.[3] Among the most common modifications is the introduction of substituted aryl rings. This guide focuses on a subtle yet critical aspect of this derivatization: the positional isomerism of a simple methyl group on a phenyl ring, comparing ortho-tolyl (o-tolyl) and para-tolyl (p-tolyl) isoxazole derivatives.

This seemingly minor shift of a methyl group from the para (4-position) to the ortho (2-position) of the phenyl ring can induce profound changes in a molecule's three-dimensional shape, electronic distribution, and metabolic stability. These changes directly impact how the molecule interacts with its biological target, leading to significant variations in activity. This guide provides an in-depth comparison of the biological activities of o-tolyl versus p-tolyl isoxazole derivatives, supported by experimental data, to elucidate the structure-activity relationships (SAR) that govern their function. We will delve into their anticancer and anti-inflammatory activities, providing researchers and drug development professionals with field-proven insights into the causality behind their differential effects.

The Core Principle: Steric Hindrance vs. Electronic Effects

The fundamental difference between the o-tolyl and p-tolyl isomers lies in the proximity of the methyl group to the point of attachment to the isoxazole ring.

  • p-Tolyl Derivatives : The methyl group is positioned opposite the bond linking the phenyl ring to the isoxazole core. Its influence is primarily electronic; as an electron-donating group, it can affect the overall electron density of the aromatic system. Sterically, it is remote and generally does not interfere with the interactions of the phenyl or isoxazole rings with a biological target.

  • o-Tolyl Derivatives : The methyl group is adjacent to the bond linking the phenyl and isoxazole rings. This proximity introduces significant steric hindrance, which can restrict the rotation of the phenyl ring. This conformational rigidity can be advantageous if it locks the molecule into a bioactive conformation, but it can also be detrimental if it prevents the molecule from adopting the necessary orientation to bind to a target site.

The following sections will explore how these fundamental differences manifest in specific biological contexts.

Comparative Analysis of Anticancer Activity

One of the most well-documented activities of isoxazole derivatives is their potential as anticancer agents.[4][5] They have been shown to act via various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division.[4]

A compelling direct comparison between o-tolyl and p-tolyl isoxazole derivatives was demonstrated in a study of isoxazole-naphthalene compounds designed as anti-tubulin agents.[6] These compounds were evaluated for their anti-proliferative activity against the human breast cancer cell line MCF-7.

Data Summary: Anti-proliferative Activity
Compound IDTolyl IsomerSubstitution PatternIC₅₀ (µM) against MCF-7 Cells[6]
5c p-tolyl5-(4-methoxynaphthalen-1-yl)-4-(p-tolyl )isoxazole5.21 ± 0.45
5k o-tolyl5-(4-methoxynaphthalen-1-yl)-4-(o-tolyl )isoxazole7.37 ± 0.61

Analysis and Mechanistic Insight:

The experimental data clearly indicates that the p-tolyl derivative (5c ) exhibits more potent anti-proliferative activity against MCF-7 cells than its o-tolyl counterpart (5k ).[6] The nearly 1.4-fold increase in potency suggests that the placement of the methyl group at the para position is more favorable for this specific biological target.

The causality behind this difference likely lies in the interaction of these molecules with the colchicine binding site of tubulin. Molecular docking studies from the research suggest that the isoxazole-naphthalene core binds within this pocket.[6] The increased steric bulk of the o-tolyl group in compound 5k may introduce a steric clash with amino acid residues in the binding pocket, preventing an optimal fit. In contrast, the p-tolyl group in compound 5c , with its methyl group positioned away from the core, can likely adopt the required conformation for a more stable and effective interaction with the target protein. This highlights a classic case where steric hindrance from the ortho substitution is detrimental to activity.

Below is a conceptual workflow for evaluating such compounds.

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis synthesis_o Synthesis of o-tolyl derivative (5k) mcf7 MCF-7 Cell Line synthesis_o->mcf7 synthesis_p Synthesis of p-tolyl derivative (5c) synthesis_p->mcf7 mtt MTT Assay for Cell Viability mcf7->mtt ic50 Determine IC₅₀ Values mtt->ic50 tubulin Tubulin Polymerization Assay docking Molecular Docking (Tubulin Binding Site) tubulin->docking compare Compare IC₅₀ (5c vs. 5k) ic50->compare sar Establish SAR compare->sar docking->sar

Caption: Workflow for comparative analysis of tolyl-isoxazole isomers.

Comparative Analysis of Anti-inflammatory Activity

Isoxazole derivatives are also recognized for their significant anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production.[7][8][9] While direct side-by-side comparisons of o-tolyl and p-tolyl isomers in the same anti-inflammatory study are less common in published literature, we can synthesize insights from structure-activity relationship (SAR) studies on related chalcones, which are common precursors to isoxazoles.[7]

In a study evaluating the anti-inflammatory activity of various chalcone-derived isoxazoles using the carrageenan-induced rat paw edema model, compounds with para-substituted electron-donating groups, such as a methoxy group (which is electronically similar to a methyl group), showed high potency. For instance, the isoxazole derivative TPI-7 , featuring a p-methoxy group, was identified as one of the most active compounds in the series.[7]

Causality and Field-Proven Insights:

The consistent observation that para-substitution leads to potent anti-inflammatory activity suggests a specific pharmacophore requirement.[7] The active sites of enzymes like COX have well-defined channels and binding pockets. A substituent at the para position extends into a specific region of the binding site, where it can form favorable interactions. An ortho-methyl group, by contrast, would not only fail to reach this region but could also actively prevent the core of the molecule from entering the active site channel due to steric hindrance. This principle is a cornerstone of trustworthy drug design: the spatial arrangement of functional groups must align with the target's topology. The choice to place substituents at the para position is often a deliberate experimental choice to maximize the potential for favorable distal interactions without sterically compromising the binding of the core scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols for the key assays discussed are provided below. These are self-validating systems that include positive controls for benchmarking.

Protocol 1: MTT Assay for Cell Viability (Anti-proliferative Activity)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the o-tolyl and p-tolyl isoxazole derivatives (e.g., from 0.1 µM to 100 µM) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Cisplatin (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G start Plate MCF-7 Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Add Isoxazole Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dmso Add DMSO to Dissolve Formazan incubate3->dmso read Measure Absorbance (570 nm) dmso->read analyze Calculate IC₅₀ read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)

This is a standard in vivo model to evaluate acute anti-inflammatory activity.

  • Animal Acclimatization: Use Wistar rats (150-200 g). Allow them to acclimatize for one week under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Control (vehicle only, e.g., 1% Tween 80).

    • Group II: Standard (e.g., Nimesulide, 10 mg/kg, p.o.).

    • Group III: Test Compound (o-tolyl derivative, specific dose).

    • Group IV: Test Compound (p-tolyl derivative, same dose).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hours) and at 1, 2, and 3 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

The comparative analysis of o-tolyl and p-tolyl isoxazole derivatives provides a clear and authoritative demonstration of the importance of positional isomerism in drug design. Experimental data, particularly in the context of anticancer activity, shows that the p-tolyl isomer can be significantly more potent than its o-tolyl counterpart.[6] This difference is primarily attributed to the steric hindrance imposed by the ortho-methyl group, which can prevent optimal binding to the target protein. While direct comparative data in anti-inflammatory studies is less available, existing SAR trends strongly suggest a similar preference for the less sterically hindered para position to allow for favorable interactions within the target's binding site.[7]

These findings underscore a critical principle for researchers, scientists, and drug development professionals: seemingly subtle structural modifications can lead to substantial differences in biological activity. The choice between positional isomers like o-tolyl and p-tolyl should not be arbitrary but rather a hypothesis-driven decision based on the topology of the target active site. When the target structure is unknown, the synthesis and parallel evaluation of both isomers is a trustworthy and efficient strategy to elucidate the SAR and identify the more promising lead candidate. This guide serves as a foundational reference, grounding these principles in concrete experimental evidence and providing the necessary protocols for their validation.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • Kumar, M., & Kumar, P. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(2), 1339-1353.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). WJARR.
  • Shaik, A. B., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1047. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PMC. [Link]

  • A G, S. R., et al. (2022). a brief review on antimicrobial activity of oxazole derivatives. iajps. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. (2020). ResearchGate. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). PubMed. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. (2025). PMC. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Nveo.org. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (n.d.). PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2025). ResearchGate. [Link]

  • Anti-inflammatory activity of N-isoxazole-bound 2-mercaptobenzimidazoles (6a-l). (n.d.). ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these compounds. This guide provides a detailed, procedural framework for the proper disposal of (4-(o-tolyl)isoxazol-5-yl)methanol, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with the utmost caution, treating the substance as hazardous waste and adhering to the highest standards of laboratory safety and environmental responsibility.[1] This approach ensures the protection of both laboratory personnel and the environment.

The procedures outlined herein are based on established guidelines for the management of laboratory chemical waste from authoritative sources such as the U.S. Environmental Protection Agency (EPA) and best practices from leading research institutions.[2][3][4]

Hazard Assessment and Characterization

Given the novelty of many research chemicals, a specific toxicological and environmental profile for (4-(o-tolyl)isoxazol-5-yl)methanol is not extensively documented in publicly available literature. Therefore, a risk assessment based on its chemical structure is the first crucial step. The molecule contains an isoxazole ring, a tolyl group, and a methanol functional group.

  • Isoxazole Derivatives : Isoxazole moieties are present in various pharmacologically active compounds.[5] While some may exhibit biological activity, their toxicological properties can vary widely. As a precaution, it is prudent to assume potential toxicity.

  • Aromatic Hydrocarbons (o-Tolyl group) : The presence of an aromatic ring suggests that the compound may be persistent in the environment and could have toxic effects.

  • Methanol Moiety : The hydroxymethyl group is a key feature. While the compound is not methanol itself, the potential for metabolic processes to release methanol or for the compound to share some toxicological characteristics (e.g., organ toxicity) should be considered.[6][7][8][9][10]

Based on this structural analysis, (4-(o-tolyl)isoxazol-5-yl)methanol should be handled as a potentially toxic and environmentally hazardous substance. It is also important to consider its physical state (solid or liquid) and its flammability. Although the flashpoint is unknown, many organic compounds are flammable and should be kept away from ignition sources.[11][12]

Personal Protective Equipment (PPE)

When handling (4-(o-tolyl)isoxazol-5-yl)methanol for disposal, the following PPE is mandatory to minimize exposure:

  • Eye Protection : Chemical safety goggles are essential to protect against splashes.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection : A lab coat should be worn to protect the skin and clothing.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to safe disposal.[13]

  • Do Not Mix : (4-(o-tolyl)isoxazol-5-yl)methanol waste should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][14] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.[14]

  • Solid vs. Liquid Waste : If the compound is in a solid form, it should be collected in a separate, designated solid waste container. If it is in a solution, it should be collected in a liquid waste container. Keep solid and liquid waste separate.[13][14]

  • Container Selection : Use a container that is compatible with the chemical. For many organic compounds, a high-density polyethylene (HDPE) or glass container is appropriate. The original container, if in good condition, is often a suitable choice.[1] The container must have a secure, leak-proof lid.[13]

Labeling and Storage

Accurate and clear labeling is a critical component of hazardous waste management.[3][14]

  • Label Content : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(4-(o-Tolyl)isoxazol-5-yl)methanol," and a clear indication of the hazards (e.g., "Toxic," "Flammable").[1][14] The date of waste accumulation should also be included.

  • Storage Location : Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area must be at or near the point of generation and under the control of the laboratory personnel.[2][3]

  • Secondary Containment : Store the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[15]

  • Accumulation Limits : Be aware of the accumulation limits for hazardous waste in your SAA. For most hazardous waste, this is 55 gallons. However, for acutely toxic wastes (P-listed), the limit is one quart.[2][3]

Step-by-Step Disposal Protocol

  • Initial Assessment : Before beginning any work that will generate waste, confirm that you have the appropriate PPE and waste containers available.

  • Waste Generation : During your experimental work, collect all waste containing (4-(o-tolyl)isoxazol-5-yl)methanol in a designated, compatible, and properly labeled waste container.

  • Container Management : Keep the waste container securely closed when not actively adding waste.[1][2] Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Temporary Storage : Store the labeled waste container in your laboratory's designated Satellite Accumulation Area, within secondary containment.

  • Request for Pickup : Once the container is full or you have completed the project generating this waste, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[11]

  • Documentation : Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request. This is a key component of the "cradle-to-grave" management of hazardous materials as regulated by the Resource Conservation and Recovery Act (RCRA).

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of (4-(o-tolyl)isoxazol-5-yl)methanol.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal start Start: Waste Generation (4-(o-Tolyl)isoxazol-5-yl)methanol assess_hazards Assess Hazards (Assume Toxic & Hazardous) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe characterize_waste Characterize Waste (Solid or Liquid) select_ppe->characterize_waste segregate_waste Segregate Waste (No Mixing) characterize_waste->segregate_waste select_container Select Compatible Container (HDPE or Glass) segregate_waste->select_container label_container Label Container ('Hazardous Waste', Chemical Name, Hazards) select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment request_pickup Request Pickup from EHS or Licensed Contractor secondary_containment->request_pickup document_disposal Document Waste Disposal request_pickup->document_disposal end_disposal End: Compliant Disposal document_disposal->end_disposal

Caption: Disposal workflow for (4-(o-Tolyl)isoxazol-5-yl)methanol.

Summary of Key Disposal Information

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssume toxicity and environmental hazard due to lack of specific data.[15]
PPE Safety goggles, chemical-resistant gloves, lab coatTo prevent personal exposure to a potentially hazardous substance.
Waste Segregation Do not mix with other waste streamsTo avoid dangerous chemical reactions.[14]
Container Compatible, leak-proof, with a secure lidTo prevent spills and environmental contamination.[1][13]
Labeling "Hazardous Waste," full chemical name, hazardsFor clear identification and to ensure safe handling.[14]
Storage Designated Satellite Accumulation Area with secondary containmentTo comply with regulations and contain potential spills.[2][3][15]
Final Disposal Through a licensed hazardous waste disposal companyTo ensure environmentally sound and compliant disposal.[1][11]

Waste Minimization

In addition to proper disposal, a comprehensive laboratory safety plan should include strategies for waste minimization.[2][3] Consider the following:

  • Source Reduction : Order only the quantity of chemicals necessary for your research.[2][3]

  • Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[2][3]

  • Inventory Management : Maintain an accurate inventory of your chemicals to avoid ordering duplicates and to identify surplus chemicals that can be shared with other labs.[2][3]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult with your institution's EHS department for specific guidance and to stay informed about local and federal regulations.[4][16][17]

References

  • UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor
  • Ace Waste.
  • ERG Environmental Services.
  • Vanderbilt University Medical Center.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • BenchChem. Navigating the Safe Disposal of 5-Aminomethyl-3-methoxyisoxazole: A Procedural Guide.
  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement.
  • ChemicalBook.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Actylis Lab Solutions.
  • Methanol Safety D
  • Methanex Corporation.
  • Cayman Chemical.
  • Chemos GmbH&Co.KG.
  • International Chemical Safety Cards (ICSCs). ICSC 0057 - METHANOL.
  • ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(o-Tolyl)isoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-(o-Tolyl)isoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.